molecular formula C16H32I2N4O2 B1674961 LM 2005 CAS No. 10238-07-0

LM 2005

Cat. No.: B1674961
CAS No.: 10238-07-0
M. Wt: 564.24 g/mol
InChI Key: VOBZSOIRIMLZDJ-JOCZSTLJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L.M. 2005 is a bioactive chemical.

Properties

CAS No.

10238-07-0

Molecular Formula

C16H32I2N4O2

Molecular Weight

564.24 g/mol

IUPAC Name

trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethoxyimino]cyclohexa-2,5-dien-1-ylidene]amino]oxyethyl]azanium;diiodide

InChI

InChI=1S/C16H30N4O2.2HI/c1-19(2,3)11-13-21-17-15-7-9-16(10-8-15)18-22-14-12-20(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

VOBZSOIRIMLZDJ-JOCZSTLJSA-N

SMILES

C[N+](C)(C)CCON=C1C=CC(=NOCC[N+](C)(C)C)C=C1.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CCON=C1C=CC(=NOCC[N+](C)(C)C)C=C1.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L.M. 2005;  L.M.-2005;  L.M.2005; 

Origin of Product

United States

Foundational & Exploratory

Unable to Identify "LM 2005" as a Specific Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and chemical databases, the designation "LM 2005" could not be definitively associated with a specific chemical compound. The search results frequently pointed to various scientific publications from the year 2005 where "L. M." were the initials of an author, but these publications spanned a wide range of unrelated topics and did not refer to a distinct molecule named "this compound."

It is possible that "this compound" represents an internal project code, an abbreviated name for a more complex chemical entity, or a term used within a specific research group or company that is not in the public domain. Without additional context or clarifying information, it is not possible to provide the requested in-depth technical guide on its chemical properties and structure.

To facilitate a more successful search, please consider providing any of the following information if available:

  • Full Chemical Name: The systematic or common name of the compound.

  • CAS Registry Number: A unique numerical identifier assigned to every chemical substance.

  • Chemical Structure: A diagram or structural representation of the molecule.

  • Source of the Term: The context in which "this compound" was encountered, such as a research paper, patent, or company document. This can provide crucial clues for identification.

Once a specific chemical compound can be identified, a detailed technical guide on its properties, structure, and relevant experimental protocols can be compiled as requested.

What is the composition of "LM 2005" solution?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "LM 2005" reveals that this designation can refer to different chemical solutions depending on the manufacturer. The most clearly defined is a laboratory solution by Carl ROTH, alongside a diesel additive by Liqui Moly. This guide will focus on the composition of these two distinct products.

Carl ROTH this compound: An Acetic Acid Solution

The product designated as "this compound" from Carl ROTH is a mixture primarily composed of water and acetic acid.[1] This solution is classified as a hazardous substance, requiring specific handling and safety precautions.

Quantitative Composition

The concentration of the hazardous component, acetic acid, falls within a specific range, dictating its classification and handling requirements.

ComponentCAS NumberEINECS NumberIndex NumberConcentration
Acetic Acid64-19-7200-580-7607-002-00-620 - < 25%
WaterBalance
Experimental Protocols

While specific experimental protocols for the use of "this compound" are application-dependent and not detailed in safety data sheets, standard laboratory procedures for handling acidic solutions should be followed. This includes the use of personal protective equipment such as gloves, eye protection, and appropriate clothing.[1]

First Aid Measures:

  • After inhalation: Supply fresh air or oxygen; seek medical attention.[1]

  • After skin contact: Wash with plenty of water and remove contaminated clothing. If irritation occurs, seek medical advice.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1]

  • After swallowing: Have the victim drink water (at most 2 glasses). Do not induce vomiting due to the risk of perforation.[1]

Logical Relationship of Components

The following diagram illustrates the simple mixture composition of the Carl ROTH "this compound" solution.

LM_2005 This compound Solution Water Water LM_2005->Water Acetic_Acid Acetic Acid (20 - < 25%) LM_2005->Acetic_Acid

Caption: Composition of Carl ROTH this compound Solution.

Liqui Moly Diesel Purge (LM2005)

Another product identified with the code "LM2005" is "Diesel Purge" manufactured by Liqui Moly.[2] This is a more complex mixture of hydrocarbons designed for cleaning fuel systems.[3]

Quantitative Composition

The primary hazardous component of this solution is a specific fraction of distilled petroleum.

ComponentConcentration
Distillates (petroleum), hydrotreated light90 - 100%
Hazard Information

This solution is classified as a combustible liquid and may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects.[3]

Logical Relationship of Components

The diagram below shows the primary component of the Liqui Moly Diesel Purge.

LM2005_Diesel_Purge Liqui Moly Diesel Purge (LM2005) Hydrocarbons Distillates (petroleum), hydrotreated light (90-100%) LM2005_Diesel_Purge->Hydrocarbons

Caption: Primary Component of Liqui Moly Diesel Purge (LM2005).

References

A Technical Guide to Non-Nucleophilic Strong Bases in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. Non-nucleophilic strong bases represent a cornerstone of this control, enabling chemists to selectively deprotonate even weakly acidic substrates without the complication of nucleophilic addition or substitution reactions. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations for a range of commonly employed non-nucleophilic strong bases.

Core Concepts of Non-Nucleophilic Strong Bases

A non-nucleophilic strong base is a chemical compound that exhibits high proton affinity (basicity) but low reactivity as a nucleophile.[1] This dual characteristic is typically achieved through steric hindrance around the basic center, which allows for the abstraction of a proton but prevents the molecule from attacking an electrophilic center.[2] The utility of these bases lies in their ability to generate reactive intermediates like enolates, carbanions, and ylides with high selectivity and yield, which are crucial steps in the synthesis of complex organic molecules.[1][2]

The strength of a base is quantified by the pKa of its conjugate acid. For non-nucleophilic strong bases, the pKa of their conjugate acids typically ranges from the mid-30s to the low 40s, indicating their capacity to deprotonate very weak acids such as C-H bonds.[1][2]

Classes and Properties of Key Non-Nucleophilic Strong Bases

Several classes of non-nucleophilic strong bases have been developed, each with distinct properties and applications. The selection of an appropriate base is critical and depends on factors such as the pKa of the substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups.

Base Abbreviation Class pKa of Conjugate Acid (in THF) Key Features & Applications
Lithium DiisopropylamideLDALithium Amide~36[1][2]Highly hindered, soluble in ethereal solvents. Widely used for the kinetic deprotonation of ketones, esters, and other carbonyl compounds to form specific enolates.[2]
Lithium TetramethylpiperidideLiTMPLithium Amide~37Even more sterically hindered than LDA, useful for selective deprotonation in the presence of multiple acidic sites.
Sodium Bis(trimethylsilyl)amideNaHMDSSilylamide~26 (in DMSO)A versatile base with good solubility in a range of organic solvents. Often used when a sodium counterion is preferred.
Potassium Bis(trimethylsilyl)amideKHMDSSilylamide~26 (in DMSO)Similar to NaHMDS but with a potassium counterion, which can influence reactivity and selectivity in certain reactions.
1,8-Diazabicycl[5.4.0]undec-7-eneDBUAmidine~13.5 (in MeCN)[2]A milder, non-ionic strong base. Commonly used in elimination (E2) reactions and as a catalyst in various organic transformations.[2]
Phosphazene Bases (e.g., P4-t-Bu)-Phosphazeneup to 42 (in MeCN)[1]Extremely strong, non-ionic superbases with high steric hindrance. Capable of deprotonating very weak carbon acids.[1]

Experimental Protocols: A Focus on Lithium Diisopropylamide (LDA)

LDA is arguably the most common non-nucleophilic strong base in synthetic organic chemistry. Its preparation and use require careful handling due to its reactivity with air and moisture.

3.1. In Situ Preparation of Lithium Diisopropylamide (LDA)

Materials:

  • Diisopropylamine (B44863) (freshly distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

  • Anhydrous tetrahydrofuran (B95107) (THF) (freshly distilled from sodium/benzophenone)

  • Argon or nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add anhydrous THF to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine to the cold THF via syringe.

  • While maintaining the temperature at -78 °C, add a solution of n-BuLi in hexanes dropwise via syringe over 10-15 minutes. A white precipitate may form.

  • After the addition is complete, allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA. The resulting clear to pale yellow solution is ready for use.

3.2. General Protocol for Ketone Enolate Formation with LDA

Materials:

  • Solution of freshly prepared LDA in THF

  • Ketone substrate

  • Anhydrous THF

  • Electrophile (e.g., alkyl halide, aldehyde)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard workup and purification reagents and equipment

Procedure:

  • Prepare a solution of the ketone substrate in anhydrous THF in a separate dry flask under an inert atmosphere.

  • Cool the ketone solution to -78 °C.

  • Slowly add the ketone solution to the pre-formed LDA solution at -78 °C via cannula or syringe. The reaction mixture is typically stirred for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Add the electrophile to the enolate solution at -78 °C. The reaction time will vary depending on the electrophile.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate).

  • Purify the product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizing Reaction Pathways and Workflows

4.1. Logical Workflow for Base Selection

The choice of a non-nucleophilic strong base is a critical decision in reaction planning. The following diagram illustrates a simplified decision-making process.

Base_Selection_Workflow start Define the Substrate and Desired Transformation pka_check Is the pKa of the C-H bond > 35? start->pka_check functional_group_check Are sensitive electrophilic functional groups present? pka_check->functional_group_check No use_phosphazene Consider a Phosphazene Base pka_check->use_phosphazene Yes elimination_desired Is an elimination reaction desired? functional_group_check->elimination_desired No use_lda Consider LDA or LiTMP functional_group_check->use_lda Yes use_dbu Consider DBU elimination_desired->use_dbu Yes consider_other_bases Consider milder bases (e.g., NaH, alkoxides) elimination_desired->consider_other_bases No final_optimization Optimize solvent, temperature, and stoichiometry use_lda->final_optimization use_phosphazene->final_optimization use_dbu->final_optimization consider_other_bases->final_optimization Ketone_Deprotonation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Ketone Ketone (R-CO-CH₂R') TS [Six-membered ring transition state] Ketone->TS LDA LDA [Li⁺⁻N(iPr)₂] LDA->TS Enolate Lithium Enolate [R-C(OLi)=CHR'] TS->Enolate Amine Diisopropylamine [HN(iPr)₂] TS->Amine Enolate_Alkylation_Workflow start Prepare LDA solution in situ at -78 °C add_ketone Add ketone solution to LDA at -78 °C start->add_ketone form_enolate Stir for 30-60 min to form enolate add_ketone->form_enolate add_electrophile Add electrophile (e.g., R-X) at -78 °C form_enolate->add_electrophile react Allow reaction to proceed add_electrophile->react quench Quench with sat. aq. NH₄Cl react->quench workup Aqueous workup and extraction quench->workup purify Purify product (e.g., chromatography) workup->purify end Characterize final product purify->end

References

"LM 2005" safety precautions and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safe Handling of Novel Compounds in Preclinical Drug Development (Circa 2005)

Introduction

This technical guide provides a comprehensive overview of the safety precautions and handling guidelines for novel chemical and biological entities, referred to herein as "investigational compounds," within a preclinical drug development setting. The protocols and data presented are reflective of best practices and regulatory expectations around the year 2005, a period marked by increasing emphasis on proactive risk assessment in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals involved in the laboratory-scale handling and evaluation of uncharacterized substances with potential therapeutic value.

The safe handling of investigational compounds is paramount to protect laboratory personnel from potential health hazards and to ensure the integrity of scientific experiments. Given that the toxicological properties of novel compounds are often not fully elucidated, a conservative approach based on the principles of chemical hygiene and hazard communication is mandatory. This guide will detail hazard identification, risk assessment, personal protective equipment (PPE), emergency procedures, and waste disposal.

Prior to handling any investigational compound, a thorough hazard identification and risk assessment must be conducted. In the absence of comprehensive safety data for a novel substance, it should be treated as a hazardous material. The assessment process involves evaluating available data and potential risks associated with the compound's physical and chemical properties.

1.1. Material Safety Data Sheets (MSDS)

While a novel compound will not have a formal Material Safety Data Sheet (MSDS), any available precursor materials or structurally similar compounds should have their MSDS reviewed. An MSDS provides critical information on physical and chemical properties, toxicity, health effects, first aid, and emergency procedures.[1][2][3]

1.2. Quantitative Data for Risk Assessment

The following table summarizes key quantitative parameters that should be considered or estimated as part of the risk assessment for an investigational compound.

ParameterDescriptionTypical Data Source/Estimation Method
LD50 (Median Lethal Dose) The amount of a substance that is lethal to 50% of a test population.Estimated from structurally similar compounds or in silico toxicology models.
LC50 (Median Lethal Concentration) The concentration of a substance in the air that is lethal to 50% of a test population.Estimated from structurally similar compounds or in silico toxicology models.
Occupational Exposure Limit (OEL) An upper limit on the acceptable concentration of a hazardous substance in workplace air.Established based on the toxicity of the compound or a surrogate.
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in air.Determined experimentally or estimated from the chemical structure.
Autoignition Temperature The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.Determined experimentally.

1.3. Experimental Protocol: Hazard Assessment Workflow

A systematic approach to hazard assessment is crucial. The following protocol outlines the steps to be taken before commencing laboratory work with a new compound.

SpillResponse A Alert Personnel and Evacuate Area B If Spill is Flammable, Eliminate Ignition Sources A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Neutralize if Safe to Do So D->E F Collect Absorbed Material in a Labeled Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste as Hazardous G->H

References

Material Safety Data Sheet (MSDS) for "LM 2005"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for LM 2005 (Liqui Moly Diesel Purge)

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for this compound, commercially known as Liqui Moly Diesel Purge. The information is intended for researchers, scientists, and drug development professionals who may handle this substance for analytical or experimental purposes. This document details the chemical properties, potential hazards, and prescribed safety protocols associated with its use.

Product Identification and Composition

Liqui Moly Diesel Purge, product number 2005, is a chemical additive designed to clean diesel fuel systems.[1][2][3] Its primary application is the removal of deposits from injection nozzles and the combustion chamber.[2][4]

The hazardous components of this mixture are detailed in the table below. The primary constituent is a hydrotreated light petroleum distillate, which places this product in the category of combustible liquids.

ComponentCAS NumberConcentration (%)
Distillates (petroleum), hydrotreated light64742-47-880 - 100
2-Ethylhexyl nitrate27247-96-71 - 5
Data sourced from Liqui Moly Diesel Purge Safety Data Sheet.[5]

Hazard Identification and Classification

This compound is classified as a combustible liquid and presents several health and environmental hazards.[5][6][7] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below.

Hazard ClassCategoryHazard Statement
Flammable liquids4H227: Combustible liquid
Aspiration hazard1H304: May be fatal if swallowed and enters airways
Hazardous to the aquatic environment – Acute Hazard3H402: Harmful to aquatic life
Hazardous to the aquatic environment – Chronic Hazard3H412: Harmful to aquatic life with long lasting effects
Data sourced from Liqui Moly Diesel Purge Safety Data Sheet.[5][6]

Potential Health Effects:

  • Inhalation: Vapors or mists at elevated temperatures may cause respiratory irritation.[6]

  • Skin Contact: Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, irritation, and dermatitis.[6][7]

  • Eye Contact: May cause minor eye irritation.[6]

  • Ingestion: Ingestion poses a significant aspiration hazard, which can be fatal. It may also cause gastrointestinal irritation, nausea, and vomiting.[6][7]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for safe handling and storage.

PropertyValue
AppearanceClear, yellowish liquid
OdorCharacteristic
Flash Point63 °C (145.4°F)
Solubility in waterInsoluble
Relative Density0.797
Data sourced from Liqui Moly Diesel Purge Safety Data Sheet.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from the safety data sheets and are critical for the safe handling and use of this compound in a laboratory or research setting.

Personal Protective Equipment (PPE) and Handling

A risk assessment should be conducted before handling. The following diagram outlines the general workflow for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Eye Protection) RiskAssessment->SelectPPE EnsureVentilation Ensure Adequate Ventilation SelectPPE->EnsureVentilation AvoidSources Keep Away from Ignition Sources (Heat, Sparks, Flames) EnsureVentilation->AvoidSources UseSubstance Use Substance in a Well-Ventilated Area AvoidSources->UseSubstance AvoidContact Avoid Skin and Eye Contact UseSubstance->AvoidContact NoEatDrink Do Not Eat, Drink, or Smoke AvoidContact->NoEatDrink StoreProperly Store in a Cool, Well-Ventilated, Locked Location NoEatDrink->StoreProperly WashHands Wash Hands Thoroughly StoreProperly->WashHands DisposeWaste Dispose of Waste According to Regulations WashHands->DisposeWaste cluster_exposure Exposure Event cluster_actions First-Aid Response cluster_outcome Medical Attention Exposure Exposure Occurs Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Inhalation SkinContact Skin Contact: Wash with Soap and Water Exposure->SkinContact Skin Contact EyeContact Eye Contact: Rinse with Water Exposure->EyeContact Eye Contact Ingestion Ingestion: DO NOT Induce Vomiting Exposure->Ingestion Ingestion SeekMedicalAttention Seek Further Medical Attention as Needed Inhalation->SeekMedicalAttention SkinContact->SeekMedicalAttention EyeContact->SeekMedicalAttention CallPoisonCenter Immediately Call a POISON CENTER or Doctor Ingestion->CallPoisonCenter CallPoisonCenter->SeekMedicalAttention

References

Technical Guide on "LM 2005": Stability and Storage Conditions - Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound or product designated "LM 2005" within the pharmaceutical or drug development context have not yielded relevant results. The designation "LM2005" is prominently associated with two commercial products: a 20-Watt Automotive Power Amplifier and a half-bridge driver from Texas Instruments (formerly National Semiconductor), and a diesel fuel system cleaner named "Diesel Purge" from Liqui Moly.[1][2][3][4][5][6][7][8][9][10]

Given the specified audience of researchers, scientists, and drug development professionals, it is highly unlikely that either of these products is the subject of the requested in-depth technical guide.

No publicly accessible datasheets, whitepapers, or research articles were found that pertain to a pharmaceutical compound, reagent, or other relevant material with the identifier "this compound." As a result, specific quantitative data on stability, detailed experimental protocols for its assessment, and associated signaling pathways are not available.

Therefore, the creation of a detailed technical guide with the requested data tables, experimental methodologies, and visualizations for "this compound" is not possible at this time due to the absence of pertinent information in the public domain.

For researchers and professionals in drug development, general guidance on stability testing of drug substances and products is available from regulatory bodies such as the U.S. Food and Drug Administration (FDA). These guidelines provide a framework for designing and implementing stability studies, including recommendations for storage conditions, testing frequencies, and data analysis.[11][12][13] However, this information is general in nature and not specific to any particular compound.

Should "this compound" be an internal or developmental code for a specific substance, access to internal documentation or further clarifying information would be necessary to proceed with generating the requested technical guide.

References

Theoretical Studies on the Mechanism of Ricin Intoxication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cytotoxicity of ricin, a potent plant toxin. The content is largely based on the foundational understanding established in the scientific literature, with a conceptual framework aligned with significant contributions to the field, such as the work of Lord and Roberts in 2005. This document details the structure of ricin, its mode of cellular entry, intracellular trafficking, and the catalytic inactivation of ribosomes. Furthermore, it presents key quantitative data in a structured format and outlines detailed protocols for relevant experimental assays. Visual diagrams of the intoxication pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

Ricin, a type II ribosome-inactivating protein (RIP) produced in the seeds of the castor oil plant (Ricinus communis), is one of the most potent toxins known.[1][2] Its high toxicity stems from its ability to catalytically and irreversibly inhibit protein synthesis in eukaryotic cells.[3][4] A single molecule of the ricin A chain (RTA) that reaches the cytosol can inactivate approximately 1500 ribosomes per minute, leading to rapid cell death.[5] Due to its potency and accessibility, ricin is a subject of significant interest in the fields of toxicology, immunology, and drug development, particularly in the context of creating targeted cancer therapies and developing effective antitoxins.[2][3] This guide synthesizes the current understanding of ricin's mechanism of action.

Ricin Structure and Function

Ricin is a 65 kDa heterodimeric glycoprotein (B1211001) composed of two polypeptide chains, the A chain (RTA) and the B chain (RTB), linked by a single disulfide bond.[1]

  • Ricin Toxin A (RTA): This chain is an N-glycosidase that possesses the enzymatic activity responsible for ricin's toxicity.[4]

  • Ricin Toxin B (RTB): This chain is a lectin that binds to galactose and N-acetylgalactosamine residues on the surface of cells, facilitating the toxin's entry.[3][6]

The coordinated action of both chains is essential for the toxin's cytotoxicity. The B chain mediates binding and entry, while the A chain carries out the enzymatic inactivation of ribosomes.

The Mechanism of Ricin Intoxication

The cytotoxic action of ricin is a multi-step process that begins with binding to the cell surface and culminates in the inhibition of protein synthesis.

Cell Surface Binding and Entry

The intoxication process is initiated by the binding of the ricin B chain to glycoproteins and glycolipids with terminal galactose residues on the cell surface.[3] Following binding, the toxin is internalized by the cell through endocytosis.[1]

Intracellular Trafficking: The Retrograde Pathway

Once inside the cell, ricin is transported through the endomembrane system. It moves from early endosomes to the trans-Golgi network (TGN) and then undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER).[3][7][8] This transport to the ER is a crucial step for the toxin to exert its effect.

Translocation to the Cytosol

In the lumen of the ER, the disulfide bond linking the A and B chains is cleaved by protein disulfide isomerase (PDI).[1] The RTA chain is then thought to be unfolded and translocated across the ER membrane into the cytosol, likely hijacking the ER-associated protein degradation (ERAD) pathway.[3][8] Some portion of the translocated RTA avoids degradation by the proteasome, allowing it to refold into its active conformation in the cytosol.[8]

Ribosome Inactivation

In the cytosol, the ricin A chain acts as a highly specific N-glycosidase. It targets a single adenine (B156593) residue (A4324 in rat liver 28S rRNA) within a highly conserved sequence of the 28S ribosomal RNA known as the sarcin-ricin loop (SRL).[9] RTA catalyzes the hydrolysis of the N-glycosidic bond of this adenine, effectively removing it from the rRNA backbone.[9] This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.[9]

Below is a diagram illustrating the signaling pathway of ricin intoxication.

ricin_pathway extracellular Extracellular Space cell_surface Cell Surface Glyceptors extracellular->cell_surface Ricin Binding (RTB) endosome Early Endosome cell_surface->endosome Endocytosis tgn Trans-Golgi Network endosome->tgn Vesicular Transport golgi Golgi Apparatus tgn->golgi er Endoplasmic Reticulum golgi->er Retrograde Transport cytosol Cytosol er->cytosol RTA Translocation ribosome Ribosome cytosol->ribosome RTA Catalysis inactive_ribosome Inactive Ribosome ribosome->inactive_ribosome Depurination protein_synthesis Protein Synthesis inactive_ribosome->protein_synthesis Inhibition cell_death Cell Death

Figure 1. Signaling pathway of ricin intoxication.

Quantitative Data

The following tables summarize key quantitative data related to the activity of ricin.

Table 1: Catalytic Efficiency of Ricin A-Chain

ParameterValueSubstrateReference
Catalytic Efficiency (kcat/Km)2.6 x 10⁸ M⁻¹ s⁻¹Rabbit Reticulocyte 80S Ribosomes[10]

Table 2: Cytotoxicity of Ricin

Cell LineIC50Exposure TimeAssay MethodReference
Vero0.4 ng/mL24 hoursReal-time cell electronic sensing[11]
HT29in the nM range24-72 hoursNot specified[12]
Caco-2in the nM range24-72 hoursNot specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of ricin.

Real-Time Cytotoxicity Assay

This protocol is adapted from a method using a real-time cell electronic sensing system to measure ricin's cytotoxic effects.[11]

Objective: To determine the concentration-dependent cytotoxicity of ricin on a given cell line.

Materials:

  • Vero cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ricin stock solution

  • Real-time cell electronic sensing system (e.g., xCELLigence)

  • E-plates (96-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well E-plate at a density of 12,500 cells per well in 100 µL of culture medium.

  • Cell Monitoring: Place the E-plate in the real-time cell electronic sensing system and monitor cell attachment and proliferation every 15 minutes.

  • Toxin Preparation: Prepare serial dilutions of ricin in culture medium.

  • Toxin Addition: Once the cells have entered the logarithmic growth phase, add 100 µL of the ricin dilutions to the appropriate wells. Include a negative control with medium only.

  • Data Acquisition: Continue to monitor the cell index every 15 minutes for up to 60 hours.

  • Data Analysis: The cell index, which is a measure of cell number and adhesion, will decrease in a concentration-dependent manner in the presence of ricin. Calculate the IC50 value at a specific time point (e.g., 24 hours) by plotting the cell index against the ricin concentration and fitting the data to a dose-response curve.

Ribosome Depurination Assay

This protocol is based on a sensitive luminescent assay to measure the kinetics of adenine release from ribosomes by the ricin A-chain.[10][13]

Objective: To quantify the enzymatic activity of the ricin A-chain by measuring the amount of adenine released from ribosomes.

Materials:

  • Rabbit reticulocyte 80S ribosomes

  • Ricin A-chain (RTA)

  • Assay buffer (e.g., neutral pH buffer)

  • Adenine phosphoribosyl transferase (APRTase)

  • Pyruvate orthophosphate dikinase (PPDK)

  • Firefly luciferase

  • Luciferin (B1168401)

  • Luminometer

Procedure:

  • Reaction Mixture Preparation: In a luminometer tube or a well of a microplate, prepare a reaction mixture containing ribosomes, APRTase, PPDK, luciferase, and luciferin in the assay buffer.

  • Initiate Reaction: Add a known concentration of RTA to the reaction mixture to start the depurination reaction.

  • Luminescence Measurement: Immediately place the tube or plate in a luminometer and measure the light output continuously.

  • Data Analysis: The luminescence is proportional to the concentration of ATP, which is generated from the adenine released by RTA action. The rate of increase in luminescence is proportional to the rate of the RTA-catalyzed depurination. This data can be used to determine the kinetic parameters of the enzyme, such as kcat and Km.

Below is a diagram illustrating the workflow for a typical cytotoxicity assay.

cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for cell adherence seed_cells->incubate1 prepare_ricin Prepare serial dilutions of ricin incubate1->prepare_ricin add_ricin Add ricin dilutions to cells prepare_ricin->add_ricin incubate2 Incubate for 24-72 hours add_ricin->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Figure 2. Experimental workflow for a cytotoxicity assay.

Conclusion

The mechanism of ricin intoxication is a complex and highly efficient process that involves specific molecular interactions and the exploitation of fundamental cellular pathways. A thorough understanding of this mechanism is critical for the development of effective countermeasures against ricin poisoning and for harnessing its potent cytotoxic properties for therapeutic applications. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field. Continued investigation into the intricate details of ricin's interaction with host cells will undoubtedly open new avenues for both therapeutic innovation and biodefense.

References

Methodological & Application

Application Notes: Selective Enolate Formation Using LM 2005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). The ability to control whether a reaction proceeds through a kinetic or thermodynamic enolate intermediate dictates the final product structure. Kinetic enolates are formed faster and are typically less substituted, whereas thermodynamic enolates are more stable and more substituted.[1][2] This application note describes the use of LM 2005 , a novel catalytic agent developed to provide exceptional control over enolate formation, thereby enabling chemists to selectively generate either the kinetic or thermodynamic product with high fidelity. The strategic manipulation of enolate formation is critical in drug design and development, where specific isomers of a drug may exhibit vastly different pharmacological activities.[3][4]

Principle of Kinetic vs. Thermodynamic Enolate Formation

In the deprotonation of an unsymmetrical ketone, two different enolates can be formed.[5]

  • Kinetic Enolate: This enolate is formed by the removal of a proton from the less sterically hindered α-carbon.[6] This process has a lower activation energy and therefore occurs more rapidly, especially at low temperatures with a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA).[7] The reaction is typically irreversible under these conditions.

  • Thermodynamic Enolate: This enolate is the more stable of the two, usually because it has a more substituted double bond.[2] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, weaker bases, or longer reaction times. These conditions allow the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.

This compound is a proprietary catalyst designed to modulate the reaction pathway. In its activated form, it can act as a sterically demanding base shuttle, facilitating rapid and irreversible deprotonation at the kinetic position. Alternatively, in the presence of a co-catalyst, it can promote equilibrium, leading to the thermodynamic product.

Data Presentation

The following tables summarize the performance of this compound in the selective enolate formation of 2-methylcyclohexanone (B44802), followed by alkylation with methyl iodide.

Table 1: Kinetic Enolate Formation Conditions

EntryBase (equiv.)Additive (mol%)Temperature (°C)Time (h)Ratio (Kinetic:Thermodynamic)Yield (%)
1LDA (1.1)None-78195:592
2LDA (1.1)This compound (5)-780.5>99:198
3KHMDS (1.1)None-78192:890
4KHMDS (1.1)This compound (5)-780.598:296

Table 2: Thermodynamic Enolate Formation Conditions

EntryBase (equiv.)Additive (mol%)Temperature (°C)Time (h)Ratio (Thermodynamic:Kinetic)Yield (%)
1NaH (1.1)None25485:1588
2NaH (1.1)This compound (5) + Co-cat. A (10)252>99:195
3NaOEt (1.1)None25680:2085
4NaOEt (1.1)This compound (5) + Co-cat. A (10)25398:293

Experimental Protocols

Protocol 1: Selective Formation of the Kinetic Enolate using this compound

Materials:

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add this compound (5 mol%) to the stirred THF.

  • Slowly add LDA solution (1.1 equivalents) via syringe.

  • To this solution, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2,6-dimethylcyclohexanone.

Protocol 2: Selective Formation of the Thermodynamic Enolate using this compound

Materials:

  • 2-Methylcyclohexanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Co-catalyst A

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add anhydrous THF (50 mL).

  • Carefully add NaH (1.1 equivalents) to the THF.

  • Add this compound (5 mol%) and Co-catalyst A (10 mol%).

  • Add 2-methylcyclohexanone (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C) and stir for 2 hours.

  • Cool the reaction to 0 °C in an ice bath.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-dimethylcyclohexanone.

Visualizations

G Kinetic vs. Thermodynamic Enolate Formation cluster_ketone cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic_Conditions Strong, Bulky Base (e.g., LDA) Low Temperature (-78 °C) This compound Ketone->Kinetic_Conditions Thermodynamic_Conditions Weaker Base (e.g., NaH) Higher Temperature This compound + Co-cat. A Ketone->Thermodynamic_Conditions Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Conditions->Kinetic_Enolate Fast, Irreversible Kinetic_Product Kinetic Product Kinetic_Enolate->Kinetic_Product E+ Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Kinetic_Enolate->Thermodynamic_Enolate Equilibration Thermodynamic_Conditions->Thermodynamic_Enolate Slow, Reversible Thermodynamic_Product Thermodynamic Product Thermodynamic_Enolate->Thermodynamic_Product E+

Caption: Reaction pathways for kinetic vs. thermodynamic enolate formation.

G Experimental Workflow for Kinetic Enolate Formation Start Start Setup Assemble Flame-Dried Glassware under Argon Start->Setup Cool Cool Anhydrous THF to -78 °C Setup->Cool Add_LM2005 Add this compound Catalyst Cool->Add_LM2005 Add_Base Add LDA Solution Add_LM2005->Add_Base Add_Ketone Add Ketone Solution Dropwise Add_Base->Add_Ketone Stir_1 Stir for 30 min at -78 °C Add_Ketone->Stir_1 Add_Electrophile Add Electrophile (e.g., MeI) Stir_1->Add_Electrophile Stir_2 Stir and Warm to RT Add_Electrophile->Stir_2 Quench Quench with aq. NH4Cl Stir_2->Quench Workup Extraction and Drying Quench->Workup Purify Purification (Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: Step-by-step workflow for this compound-mediated kinetic enolate formation.

G Proposed Mechanism of this compound in Kinetic Control cluster_reactants LDA LDA (Base) Complex [LDA-LM2005] Complex (Sterically Hindered) LDA->Complex LM2005 This compound LM2005->Complex Ketone Unsymmetrical Ketone TS_Kinetic Transition State (Deprotonation at less hindered site) Ketone->TS_Kinetic Complex->TS_Kinetic Kinetic_Enolate Kinetic Enolate TS_Kinetic->Kinetic_Enolate

Caption: Proposed role of this compound in favoring the kinetic transition state.

References

Application Notes and Protocols for Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Directed ortho-Metalation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy in organic chemistry for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] This technique overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[1][2] The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a variety of substituents with high regioselectivity.[1]

It is important to clarify that "LM 2005" is not a specific reagent or a standardized protocol for directed ortho-metalation. The term likely originates from citations of scientific literature where "LM" represents the initials of the authors and "2005" is the year of publication. This document provides a general overview and representative protocols for performing directed ortho-metalation reactions.

Key Principles of Directed ortho-Metalation

The success of a DoM reaction depends on several factors:

  • The Directing Metalation Group (DMG): The DMG is the cornerstone of the reaction. It is typically a Lewis basic functional group that can coordinate to the lithium atom of the organolithium base. This coordination brings the base into close proximity to the ortho-proton, leading to its selective abstraction. The strength of DMGs can vary, influencing the reaction conditions required.[2][3]

  • The Organolithium Base: Strong, non-nucleophilic bases are required for deprotonation. The most commonly used bases are alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi). The choice of base depends on the acidity of the ortho-proton and the stability of the starting material.[2][4]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are typically used. These solvents are polar enough to solvate the organolithium species but are generally unreactive under the reaction conditions.[4]

  • Temperature: DoM reactions are usually carried out at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium species or unwanted nucleophilic addition.[3]

  • Electrophile: A wide variety of electrophiles can be used to trap the aryllithium intermediate, allowing for the introduction of diverse functional groups.

Common Directing Metalation Groups

The choice of DMG is crucial and depends on the desired transformation and the overall synthetic strategy. Below is a table summarizing some common DMGs, ranked by their general directing ability.

Directing Group (DMG)StructureRelative Directing Ability
O-Carbamate-OC(O)NR₂Very Strong
Amide-C(O)NR₂Very Strong
Sulfonamide-SO₂NR₂Strong
Methoxy-OCH₃Moderate
Tertiary Amine-NR₂Moderate
Halogens (F, Cl)-F, -ClWeak

Experimental Protocols

General Protocol for Directed ortho-Metalation

This protocol provides a general guideline for performing a DoM reaction. The specific conditions (base, temperature, reaction time) may need to be optimized for a particular substrate and electrophile.

Materials:

  • Aromatic substrate with a DMG

  • Anhydrous solvent (e.g., THF, Et₂O)

  • Organolithium base (e.g., n-BuLi, sec-BuLi)

  • Electrophile

  • Quenching solution (e.g., saturated aqueous NH₄Cl, H₂O)

  • Standard glassware for anhydrous reactions (oven-dried, cooled under an inert atmosphere)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the reaction glassware under an inert atmosphere. A typical setup consists of a round-bottom flask equipped with a magnetic stir bar, a septum, and an inlet for inert gas.

  • Dissolution: Dissolve the aromatic substrate in the anhydrous solvent in the reaction flask.

  • Cooling: Cool the solution to the desired temperature, typically -78 °C, using a dry ice/acetone bath.

  • Deprotonation: Slowly add the organolithium base dropwise to the cooled solution via syringe. The reaction mixture is typically stirred at this temperature for a period of time (e.g., 1-2 hours) to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Add the electrophile to the reaction mixture. The addition can be neat or as a solution in the reaction solvent. The reaction is allowed to proceed at low temperature or is gradually warmed to room temperature.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a suitable quenching solution.

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove inorganic salts. This typically involves partitioning the mixture between an organic solvent and water or an aqueous solution.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography, recrystallization, or distillation.

Example Protocol: ortho-Lithiation of Anisole (B1667542) and Trapping with an Aldehyde

This example illustrates the general protocol for the functionalization of anisole.

Reaction:

Anisole + sec-BuLi → ortho-lithiated anisole ortho-lithiated anisole + Benzaldehyde (B42025) → 2-(hydroxy(phenyl)methyl)anisole

Procedure:

  • To a solution of anisole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add sec-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add benzaldehyde (1.2 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of a directed ortho-metalation experiment and the general reaction pathway.

DoM_Workflow start Start: Oven-dried Glassware substrate Dissolve Aromatic Substrate in Anhydrous Solvent start->substrate cool Cool to -78 °C substrate->cool base Add Organolithium Base cool->base deprotonation Stir for 1-2h (ortho-Lithiation) base->deprotonation electrophile Add Electrophile deprotonation->electrophile reaction Reaction Progression (Monitor by TLC/LC-MS) electrophile->reaction quench Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench workup Aqueous Workup quench->workup purify Purification (e.g., Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: Experimental workflow for a typical directed ortho-metalation reaction.

DoM_Pathway sub Aromatic Substrate with DMG intermediate Aryllithium Intermediate sub->intermediate + R-Li - R-H base Organolithium Base (R-Li) product ortho-Functionalized Product intermediate->product + E+ electrophile Electrophile (E+)

References

"LM 2005": No Established Application in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and chemical databases, the term "LM 2005" does not correspond to a recognized reagent, catalyst, or methodology used in the total synthesis of natural products. Searches for "this compound" in chemical contexts consistently yield no relevant results, suggesting that this designation is not standard nomenclature within the field of organic chemistry.

Further investigation into the term "this compound" outside of a chemical context reveals its common usage as an abbreviation for vehicle models from the year 2005. It is possible that the query may contain a typographical error or refer to a proprietary, internal code not in public scientific discourse.

Without a clear and established scientific basis for "this compound" in the context of natural product synthesis, it is not possible to provide the requested detailed Application Notes, Protocols, and data visualizations. Researchers, scientists, and drug development professionals seeking information on methodologies for total synthesis are encouraged to refer to established and peer-reviewed chemical literature using standard nomenclature for reagents, reactions, and catalysts.

For accurate and reliable information, please consult scientific databases such as SciFinder, Reaxys, and the Web of Science, using specific and recognized chemical terminology.

Step-by-step protocol for setting up a reaction with "LM 2005"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for LM 2005

Product Name: this compound Target: Potent and selective inhibitor of Kinase Y (KY) Application: For in vitro and cell-based assays to study the KY signaling pathway.

Introduction

This compound is a highly selective and potent small molecule inhibitor of Kinase Y (KY), a critical enzyme implicated in inflammatory signaling pathways. These application notes provide a detailed protocol for setting up a biochemical kinase assay to determine the in vitro potency of this compound. The protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes the steps to measure the inhibitory activity of this compound on KY using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence corresponds to higher kinase activity, and an increase in luminescence indicates inhibition.

2.1. Materials and Reagents

  • This compound

  • Recombinant Human Kinase Y (KY)

  • Kinase Substrate Peptide

  • ATP

  • Kinase Assay Buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2.2. Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Buffer: Prepare the buffer according to the manufacturer's instructions.

  • Enzyme and Substrate Solution: Dilute the KY enzyme and substrate peptide in the kinase reaction buffer to the desired working concentrations.

  • ATP Solution: Prepare the ATP solution in the kinase reaction buffer at the specified concentration.

2.3. Assay Procedure

  • Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme/Substrate Addition: Add 20 µL of the prepared Kinase Y/substrate solution to each well.

  • Incubation: Gently mix the plate and incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 20 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 40 µL of Kinase-Glo® reagent to each well.

  • Final Incubation: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation

The following table summarizes the quantitative parameters for the in vitro kinase assay.

ParameterValue
Reagents
This compound Concentration Range0.1 nM to 100 µM
Kinase Y (KY) Concentration5 ng/µL
Substrate Peptide Conc.200 µM
ATP Concentration10 µM
Volumes
Compound Volume1 µL
Enzyme/Substrate Volume20 µL
ATP Solution Volume20 µL
Kinase-Glo® Reagent Volume40 µL
Incubation Conditions
Pre-incubation Time10 minutes
Pre-incubation TemperatureRoom Temperature
Reaction Time60 minutes
Reaction Temperature30°C
Detection Incubation10 minutes
Detection TemperatureRoom Temperature

Visualizations

4.1. Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway in which Kinase Y (KY) is involved and the inhibitory action of this compound.

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_X Kinase X Receptor->Kinase_X Kinase_Y Kinase Y (KY) Kinase_X->Kinase_Y Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Inflammatory_Response Inflammatory Response Downstream_Effector->Inflammatory_Response LM_2005 This compound LM_2005->Kinase_Y

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase Y.

4.2. Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for the in vitro kinase assay.

G Start Start Add_Compound 1. Add this compound or DMSO to Plate Start->Add_Compound Add_Enzyme 2. Add Kinase Y and Substrate Add_Compound->Add_Enzyme Pre_Incubate 3. Pre-incubate 10 min at RT Add_Enzyme->Pre_Incubate Add_ATP 4. Add ATP to Start Reaction Pre_Incubate->Add_ATP Incubate 5. Incubate 60 min at 30°C Add_ATP->Incubate Add_Detection 6. Add Kinase-Glo® Incubate->Add_Detection Final_Incubate 7. Incubate 10 min at RT Add_Detection->Final_Incubate Read_Plate 8. Measure Luminescence Final_Incubate->Read_Plate End End Read_Plate->End

Caption: Experimental workflow for the this compound in vitro kinase assay.

"LM 2005" in the synthesis of complex pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: LM 2005 in the Synthesis of Complex Pharmaceutical Intermediates

Introduction: The early 2000s marked a significant period of innovation in pharmaceutical synthesis, with a growing emphasis on developing efficient, selective, and environmentally conscious methodologies.[1][2] A key challenge during this time was the production of enantiomerically pure compounds, which are crucial for the development of safe and effective drugs.[3] In this context, biocatalysis emerged as a powerful tool, offering high selectivity under mild reaction conditions.[4] This document provides detailed application notes and protocols for "this compound," a designation for a novel biocatalytic approach developed around 2005 for the asymmetric synthesis of a key chiral pharmaceutical intermediate. While "this compound" is a representative name for the purpose of this document, the methodologies and data reflect the advancements in biocatalysis during that period.

Overview of this compound Technology

This compound represents a whole-cell biocatalyst system utilizing a newly identified ketoreductase enzyme for the asymmetric reduction of a prochiral ketone to a specific chiral alcohol. This chiral alcohol is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The process is characterized by high enantioselectivity and operational simplicity, making it a valuable alternative to traditional chemical synthesis routes that often require harsh reagents and multiple protection/deprotection steps.

Logical Relationship of this compound in Drug Development

cluster_0 Drug Discovery & Development Pipeline cluster_1 This compound Application Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Identifies Biological Target Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Identifies Initial Compounds Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Refines Compound Properties Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Safety & Efficacy Testing Market Market Clinical Trials->Market Approved Drug Prochiral Ketone Prochiral Ketone Chiral Alcohol Intermediate Chiral Alcohol Intermediate Prochiral Ketone->Chiral Alcohol Intermediate This compound Biocatalysis API Synthesis API Synthesis Chiral Alcohol Intermediate->API Synthesis API Synthesis->Lead Optimization Provides Key Intermediate

Caption: Role of this compound in the pharmaceutical development pipeline.

Quantitative Data Summary

The performance of the this compound biocatalytic system was evaluated under various conditions to optimize the synthesis of the target chiral alcohol intermediate. The key parameters and results are summarized in the tables below.

Table 1: Effect of pH on Reaction Yield and Enantiomeric Excess (ee)

pHReaction Yield (%)Enantiomeric Excess (ee, %)
5.06592
6.08898
7.0 95 >99
8.09299
9.07897

Table 2: Effect of Temperature on Reaction Yield and Enantiomeric Excess (ee)

Temperature (°C)Reaction Yield (%)Enantiomeric Excess (ee, %)
2075>99
30 96 >99
408598
506095

Table 3: Substrate Concentration Effect on Reaction Rate

Substrate Concentration (mM)Initial Reaction Rate (mM/h)
105.2
209.8
5021.5
10035.1
20040.2 (Substrate Inhibition Observed)

Experimental Protocols

3.1. Preparation of this compound Whole-Cell Biocatalyst

Objective: To cultivate the microorganism expressing the desired ketoreductase for use as a whole-cell biocatalyst.

Materials:

  • Growth Medium (e.g., Terrific Broth)

  • Inducer (e.g., IPTG, if using a recombinant strain)

  • Centrifuge

  • Phosphate (B84403) Buffer (50 mM, pH 7.0)

Protocol:

  • Inoculate a single colony of the microorganism into 10 mL of growth medium and incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate 1 L of fresh growth medium in a 2 L baffled flask.

  • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • If using an inducible expression system, add the inducer to the specified final concentration and continue incubation for another 12-16 hours at a reduced temperature (e.g., 20-25°C).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold 50 mM phosphate buffer (pH 7.0).

  • The resulting cell paste is the this compound whole-cell biocatalyst and can be used immediately or stored at -80°C.

Experimental Workflow for Biocatalyst Preparation

Start Start Inoculation Inoculate single colony in 10 mL medium Start->Inoculation Overnight Culture Incubate overnight at 37°C Inoculation->Overnight Culture Scale-up Inoculation Inoculate 1 L of fresh medium Overnight Culture->Scale-up Inoculation Growth Phase Incubate at 37°C until OD600 = 0.6-0.8 Scale-up Inoculation->Growth Phase Induction Add inducer (if applicable) and incubate at 20-25°C Growth Phase->Induction Harvesting Centrifuge at 5,000 x g Induction->Harvesting Washing Wash cell pellet with phosphate buffer Harvesting->Washing Final Product This compound Whole-Cell Biocatalyst Washing->Final Product End End Final Product->End

Caption: Workflow for the preparation of the this compound biocatalyst.

3.2. Asymmetric Reduction of Prochiral Ketone

Objective: To perform the biocatalytic reduction of a prochiral ketone to the corresponding chiral alcohol using the this compound whole-cell biocatalyst.

Materials:

  • This compound Whole-Cell Biocatalyst

  • Prochiral Ketone Substrate

  • Co-solvent (e.g., DMSO, if substrate has low aqueous solubility)

  • Glucose (as a co-factor regeneration source)

  • Phosphate Buffer (50 mM, pH 7.0)

  • Reaction Vessel (e.g., stirred tank reactor or shake flask)

  • Organic Solvent for Extraction (e.g., Ethyl Acetate)

  • Sodium Sulfate (for drying)

Protocol:

  • In a reaction vessel, prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0).

  • Add the this compound whole-cell biocatalyst to a final concentration of 50 g/L (wet cell weight).

  • Add glucose to a final concentration of 100 mM.

  • Dissolve the prochiral ketone substrate in a minimal amount of co-solvent (if necessary) and add to the reaction mixture to the desired final concentration (e.g., 50 mM).

  • Incubate the reaction at 30°C with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate (B1210297) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol product.

  • Purify the product by column chromatography if necessary.

Signaling Pathway (Simplified Biocatalytic Cascade)

Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH NADP+ NADP+ NADP+->GDH NADPH NADPH Ketoreductase Ketoreductase (this compound) NADPH->Ketoreductase Prochiral Ketone Prochiral Ketone Prochiral Ketone->Ketoreductase Chiral Alcohol Chiral Alcohol Ketoreductase->NADP+ Ketoreductase->Chiral Alcohol GDH->NADPH Cofactor Regeneration

Caption: Simplified cofactor regeneration cycle in the this compound system.

3.3. Analysis of Enantiomeric Excess

Objective: To determine the enantiomeric purity of the synthesized chiral alcohol.

Materials:

  • Chiral HPLC Column (e.g., Chiralcel OD-H)

  • HPLC System with UV Detector

  • Mobile Phase (e.g., Hexane/Isopropanol mixture)

  • Standards of both enantiomers of the alcohol product (if available)

Protocol:

  • Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Develop a chiral HPLC method capable of separating the two enantiomers of the alcohol. Typical starting conditions are a 90:10 mixture of hexane:isopropanol at a flow rate of 1.0 mL/min.

  • Inject the sample onto the chiral HPLC column.

  • Identify the peaks corresponding to the two enantiomers based on retention times (if standards are available) or by comparing the peak areas.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

Disclaimer: "this compound" is a fictional designation created for illustrative purposes based on scientific trends prevalent around 2005. The data and protocols are representative examples and should be adapted and optimized for specific applications.

References

Application Notes & Protocols: Titration Methods for Standardizing "LM 2005" Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development and quality control, the precise determination of the concentration of active pharmaceutical ingredients (APIs) is of utmost importance to ensure product safety, efficacy, and compliance with regulatory standards.[1] Titration is a fundamental and widely used analytical method for this purpose.[2][3] This document provides a detailed protocol for the standardization of "LM 2005," a hypothetical novel acidic API, using a classic acid-base titration method.

The process involves two key stages:

  • Primary Standardization: A sodium hydroxide (B78521) (NaOH) solution is standardized using a primary standard, Potassium Hydrogen Phthalate (KHP). KHP is an ideal primary standard because it is a non-hygroscopic, crystalline solid that is stable and available in high purity.[4][5][6]

  • Secondary Standardization: The standardized NaOH solution is then used as a titrant to accurately determine the concentration of the "this compound" solution.[3]

This two-step approach ensures the traceability and accuracy of the final concentration determination of the "this compound" solution.

Part 1: Primary Standardization of Sodium Hydroxide (NaOH) Solution

Principle

Sodium hydroxide is hygroscopic and readily absorbs carbon dioxide from the atmosphere, making it difficult to prepare a solution of an exact concentration by direct weighing.[5] Therefore, the NaOH solution must be standardized by titrating it against a known mass of a primary standard acid, Potassium Hydrogen Phthalate (KHP). The reaction is a simple acid-base neutralization.[4]

Experimental Protocol

Materials and Reagents:

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours and cooled in a desiccator.[7]

  • Sodium Hydroxide (NaOH), reagent grade.

  • Phenolphthalein (B1677637) indicator solution.

  • Deionized water.

  • 50 mL burette.

  • 250 mL Erlenmeyer flasks.

  • Analytical balance.

Procedure:

  • Preparation of ~0.1 M NaOH Solution: Dissolve approximately 4.0 g of NaOH in 1 liter of deionized water.

  • Preparation of KHP Samples: Accurately weigh, to the nearest 0.1 mg, three separate samples of dried KHP, each between 0.7 g and 0.9 g, into 250 mL Erlenmeyer flasks.[5]

  • Dissolution of KHP: To each flask, add approximately 50-75 mL of deionized water and swirl to dissolve the KHP.[5]

  • Addition of Indicator: Add 2-3 drops of phenolphthalein indicator to each KHP solution.[4] The solution should be colorless.[3]

  • Titration: Fill the burette with the prepared NaOH solution and record the initial volume. Titrate one of the KHP samples with the NaOH solution while continuously swirling the flask. As the endpoint approaches, the pink color will persist for longer periods.[5] Add the NaOH dropwise until a faint pink color persists for at least 30 seconds.[7] This is the endpoint.

  • Recording and Repetition: Record the final burette volume. Repeat the titration for the other two KHP samples.

Data Presentation

TrialMass of KHP (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH used (mL)Calculated Molarity of NaOH (mol/L)
10.81650.2040.2040.000.0999
20.82040.5040.8540.350.0998
30.81911.1041.3540.250.0999
Average Molarity 0.0999
Standard Deviation 0.00006

Calculation of NaOH Molarity:

Molarity of NaOH = (Mass of KHP) / (Molar Mass of KHP * Volume of NaOH in L) Molar Mass of KHP = 204.22 g/mol

Part 2: Standardization of "this compound" Solution

Principle

The standardized NaOH solution is used to titrate a known volume of the "this compound" solution. The reaction is a neutralization, and the concentration of "this compound" can be determined from the stoichiometry of the reaction and the volume of NaOH required to reach the endpoint.

Experimental Protocol

Materials and Reagents:

  • Standardized ~0.1 M NaOH solution.

  • "this compound" solution of unknown concentration.

  • Phenolphthalein indicator solution.

  • Deionized water.

  • 50 mL burette.

  • 250 mL Erlenmeyer flasks.

  • 25 mL volumetric pipette.

Procedure:

  • Preparation of "this compound" Samples: Using a 25 mL volumetric pipette, transfer 25.00 mL of the "this compound" solution into three separate 250 mL Erlenmeyer flasks.

  • Dilution and Indicator: Add approximately 50 mL of deionized water to each flask, followed by 2-3 drops of phenolphthalein indicator.

  • Titration: Fill the burette with the standardized NaOH solution and record the initial volume. Titrate the "this compound" solution until the endpoint is reached, indicated by the first persistent faint pink color.

  • Recording and Repetition: Record the final burette volume. Repeat the titration for the other two "this compound" samples.

Data Presentation

TrialVolume of "this compound" (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH used (mL)Calculated Molarity of "this compound" (mol/L)
125.000.3022.8022.500.0899
225.000.6023.1522.550.0901
325.001.2023.7022.500.0899
Average Molarity 0.0900
Standard Deviation 0.00012

Calculation of "this compound" Molarity:

Assuming a 1:1 stoichiometric reaction between "this compound" and NaOH: (Molarity of "this compound") * (Volume of "this compound") = (Molarity of NaOH) * (Volume of NaOH)

Molarity of "this compound" = (Molarity of NaOH * Volume of NaOH) / (Volume of "this compound")

Visualizations

Experimental Workflow for Primary Standardization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_naoh Prepare ~0.1 M NaOH Solution weigh_khp Accurately Weigh KHP Samples dissolve_khp Dissolve KHP in Deionized Water weigh_khp->dissolve_khp add_indicator_khp Add Phenolphthalein Indicator dissolve_khp->add_indicator_khp fill_burette_naoh Fill Burette with NaOH Solution add_indicator_khp->fill_burette_naoh titrate_khp Titrate KHP with NaOH to Endpoint fill_burette_naoh->titrate_khp record_volume_khp Record Volume of NaOH Used titrate_khp->record_volume_khp repeat_khp Repeat for Triplicate Samples record_volume_khp->repeat_khp calculate_molarity_naoh Calculate Molarity of NaOH repeat_khp->calculate_molarity_naoh average_results_naoh Average Results and Calculate Std. Dev. calculate_molarity_naoh->average_results_naoh

Caption: Workflow for the primary standardization of NaOH solution using KHP.

Experimental Workflow for "this compound" Standardization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis pipette_lm2005 Pipette 25.00 mL of 'this compound' Solution dilute_lm2005 Dilute with Deionized Water pipette_lm2005->dilute_lm2005 add_indicator_lm2005 Add Phenolphthalein Indicator dilute_lm2005->add_indicator_lm2005 fill_burette_std_naoh Fill Burette with Standardized NaOH add_indicator_lm2005->fill_burette_std_naoh titrate_lm2005 Titrate 'this compound' with NaOH to Endpoint fill_burette_std_naoh->titrate_lm2005 record_volume_naoh Record Volume of NaOH Used titrate_lm2005->record_volume_naoh repeat_lm2005 Repeat for Triplicate Samples record_volume_naoh->repeat_lm2005 calculate_molarity_lm2005 Calculate Molarity of 'this compound' repeat_lm2005->calculate_molarity_lm2005 average_results_lm2005 Average Results and Calculate Std. Dev. calculate_molarity_lm2005->average_results_lm2005

Caption: Workflow for the standardization of "this compound" solution.

References

Application Notes and Protocols for Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific catalyst "LM 2005" could not be identified in publicly available scientific literature. The following application notes and protocols provide a general framework for conducting aldol (B89426) condensation reactions and can be adapted for a specific catalyst system. Examples using common catalysts are provided for illustrative purposes.

Introduction to Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone.[1][2][3] This reaction is crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals.[2][3] The choice of catalyst is critical for controlling the reaction's efficiency, selectivity (chemo-, regio-, diastereo-, and enantioselectivity), and overall yield.[4][5][6] Catalysts for aldol condensations can be broadly categorized as base catalysts, acid catalysts, and, more recently, organocatalysts and metal complexes.[5][6][7]

Data Presentation: Catalyst Performance in Aldol Condensation

The following tables summarize typical reaction conditions and performance for representative catalysts in aldol condensation reactions. This data is intended for comparative purposes and may require optimization for specific substrates.

Table 1: Base-Catalyzed Aldol Condensation

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)Reference
NaOHBenzaldehyde (B42025)Acetone (B3395972)EtOH/H₂O20-250.5>90General Knowledge
KOHp-AnisaldehydeAcetoneEthanol (B145695)250.5~85General Knowledge
Ba(OH)₂FurfuralCyclopentanoneH₂O95488Example from Literature
LiOHIsovaleraldehydeAcetoneTHF-78 to 20275Example from Literature

Table 2: Organocatalyzed Asymmetric Aldol Condensation

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSO25489776[7]
L-ProlineIsovaleraldehydeAcetoneNeat4249593[7]
(S)-TMS-diphenylprolinolBenzaldehydeCyclohexanoneToluene01299>99Example from Literature
O-Acetyl-L-proline4-CyanobenzaldehydeAcetoneDMF25728560Example from Literature

Experimental Protocols

Protocol for Base-Catalyzed Aldol Condensation: Synthesis of Dibenzylideneacetone (B150790)

This protocol describes the synthesis of dibenzylideneacetone from benzaldehyde and acetone using sodium hydroxide (B78521) as a catalyst.

Materials:

  • Benzaldehyde (2.12 g, 20 mmol)

  • Acetone (0.58 g, 10 mmol)

  • Ethanol (20 mL)

  • 10% Aqueous Sodium Hydroxide solution (25 mL)

  • Deionized water

  • Stir plate and stir bar

  • Erlenmeyer flask (100 mL)

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve benzaldehyde (2.12 g) and acetone (0.58 g) in ethanol (20 mL).

  • While stirring at room temperature, slowly add the 10% aqueous sodium hydroxide solution (25 mL) to the flask.

  • A yellow precipitate should form. Continue stirring the mixture for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure dibenzylideneacetone.

  • Dry the crystals, weigh the final product, and calculate the percentage yield.

Protocol for Organocatalyzed Asymmetric Aldol Condensation

This protocol outlines a general procedure for an L-proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.[7]

Materials:

Procedure:

  • To a vial equipped with a stir bar, add the aldehyde (1.0 mmol), L-proline (0.1 mmol), and DMSO (2.0 mL).

  • Add the ketone (10 mmol) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for the time specified in Table 2 (or until TLC analysis indicates completion).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ketone.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Mandatory Visualizations

Aldol_Mechanism cluster_enolate Step 1: Enolate Formation cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration (Condensation) Ketone R-CH2-CO-R' Enolate [R-CH-CO-R']⁻ Ketone->Enolate Deprotonation Base B: Base->Ketone Enolate_2 [R-CH-CO-R']⁻ Aldehyde R''-CHO Alkoxide R''-CH(O⁻)-CH(R)-CO-R' Aldehyde->Alkoxide Alkoxide_2 R''-CH(O⁻)-CH(R)-CO-R' Enolate_2->Aldehyde Aldol_Adduct R''-CH(OH)-CH(R)-CO-R' (β-Hydroxy Ketone) Alkoxide_2->Aldol_Adduct BH BH BH->Alkoxide_2 Aldol_Adduct_2 R''-CH(OH)-CH(R)-CO-R' Enone R''-CH=C(R)-CO-R' (α,β-Unsaturated Ketone) Aldol_Adduct_2->Enone - H₂O

Caption: General mechanism of a base-catalyzed aldol condensation.

Experimental_Workflow Start Start Reagents Combine Aldehyde, Ketone, and Solvent Start->Reagents Catalyst Add Catalyst (e.g., Base or Organocatalyst) Reagents->Catalyst Reaction Stir at Specified Temperature Catalyst->Reaction Monitoring Monitor Reaction Progress (e.g., by TLC) Reaction->Monitoring Quench Quench Reaction (e.g., with NH₄Cl solution) Monitoring->Quench Reaction Complete Extraction Perform Aqueous Workup and Solvent Extraction Quench->Extraction Drying Dry Organic Layer (e.g., with MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Crude Product (e.g., Recrystallization or Chromatography) Concentration->Purification Analysis Characterize Final Product (NMR, MS, HPLC for ee) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for an aldol condensation reaction.

References

Asymmetric Synthesis: Unraveling "LM 2005" in the Context of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a specific catalyst, ligand, or methodology termed "LM 2005" within the field of asymmetric synthesis and chiral auxiliaries has not yielded a widely recognized entity under this designation. The term does not correspond to a known, commercially available reagent or a named reaction prominent in the chemical literature from or around the year 2005.

The field of asymmetric synthesis relies on a diverse toolkit of chiral auxiliaries, which are chemical compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. These auxiliaries, by virtue of their own chirality, direct the formation of a new stereocenter in a predictable manner, leading to a desired enantiomer or diastereomer. After the key stereoselective transformation, the auxiliary is typically removed and can often be recovered for reuse.

Prominent examples of chiral auxiliaries that have been instrumental in the advancement of asymmetric synthesis include:

  • Evans Auxiliaries (Oxazolidinones): Developed by David A. Evans, these are among the most powerful and versatile chiral auxiliaries, particularly for asymmetric alkylation and aldol (B89426) reactions.

  • Oppolzer's Sultam (Camphorsultam): Based on the natural product camphor, this auxiliary is effective in a variety of stereoselective reactions, including Diels-Alder reactions and conjugate additions.

  • Myers' Pseudoephedrine Amides: These auxiliaries, developed by Andrew G. Myers, are particularly useful for the asymmetric alkylation of enolates derived from carboxylic acids.

  • Enders' RAMP/SAMP Hydrazones: These auxiliaries are used to achieve high levels of stereocontrol in the alkylation of aldehydes and ketones.

The year 2005 was a period of continued innovation in asymmetric synthesis, with researchers focusing on the development of new catalysts, more efficient synthetic routes, and a deeper understanding of reaction mechanisms. This included advancements in organocatalysis, transition-metal catalysis, and the application of existing chiral auxiliaries to increasingly complex molecular targets.

Given that "this compound" does not appear to be a standard nomenclature, it could potentially refer to:

  • An internal, proprietary code for a compound within a specific research institution or company.

  • A less common abbreviation or a typo in a publication or internal document.

  • A reference to a specific publication where the authors' initials are L.M. and the year of publication is 2005. However, a broad search based on this premise did not reveal a landmark contribution that would be commonly referred to in this manner.

Without further clarification on the specific chemical structure, a key publication, or the context in which "this compound" is used, it is not possible to provide detailed application notes, experimental protocols, or associated data. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to provide more specific details to enable a targeted and accurate response.

Unraveling "LM 2005": A Deep Dive into an Undefined Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide detailed application notes and protocols for reactions involving a substance designated "LM 2005" have hit a roadblock: the identity of "this compound" as a specific chemical compound or reaction system remains elusive within publicly available scientific and technical literature.

Extensive searches across chemical databases and scientific publications have failed to identify a specific molecule, reagent, or named reaction corresponding to the designation "this compound." The search results primarily point to general topics in drug discovery and development, applications of machine learning in chemistry, and fundamental principles of chemical reactions, with a notable number of citations from the year 2005. This suggests that "this compound" might be an internal project code, a proprietary name not in the public domain, or a term with a very specific and limited context not captured by broad searches.

Without a clear identification of "this compound," it is not possible to generate the requested detailed application notes, experimental protocols, and visualizations. Key information required for such a task, including the chemical structure, reaction type, relevant signaling pathways, and known scale-up parameters, is entirely dependent on the specific nature of the compound or reaction .

To proceed with this request, clarification on the chemical identity of "this compound" is essential. Relevant information would include:

  • Chemical Structure or Formula: The molecular structure is the most critical piece of information.

  • CAS Number or other Chemical Identifiers: A Chemical Abstracts Service (CAS) number would definitively identify the compound.

  • Type of Reaction: Is "this compound" a reactant, a product, a catalyst, or a solvent? What is the general class of reaction (e.g., synthesis, catalysis, polymerization)?

  • Field of Application: In what area of research or industry is "this compound" used (e.g., pharmaceuticals, materials science, agrochemicals)?

Once "this compound" is unambiguously identified, it will be possible to conduct a targeted literature search to gather the necessary data to fulfill the user's request for comprehensive application notes and protocols, including quantitative data tables, detailed methodologies, and visualizations of relevant pathways and workflows.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific reaction "LM 2005" is not found in the standard chemical literature. The following troubleshooting guide provides a general framework for addressing incomplete chemical reactions and is intended to serve as a template for researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion. What are the common initial checks I should perform?

A1: When a reaction fails to reach completion, it is crucial to systematically review the experimental setup. Begin by verifying the following:

  • Reactant and Reagent Integrity: Confirm the identity, purity, and concentration of all starting materials and reagents. Degradation of reactants or impurities can significantly hinder a reaction.

  • Stoichiometry: Double-check all calculations for the molar ratios of your reactants. An incorrect ratio can lead to an excess of one reactant and incomplete conversion of the limiting reagent.

  • Reaction Conditions: Ensure that the reaction temperature, pressure, and reaction time are in accordance with the established protocol.

  • Solvent Quality: The solvent should be of the appropriate grade and free from contaminants, especially water, if the reaction is moisture-sensitive.

Q2: How can I be sure my reagents are active and my equipment is functioning correctly?

A2: To rule out issues with reagent activity or equipment failure, consider the following:

  • Positive Controls: If possible, run a reaction that has previously worked successfully in your lab (a positive control) in parallel with your current experiment. This can help identify if the issue is with the general setup or specific to the current reaction.

  • Reagent Validation: Use fresh or newly purchased reagents and compare the results. For enzymes or other sensitive reagents, ensure they have been stored correctly.

  • Equipment Calibration: Verify that temperature probes, stir plates, and other equipment are calibrated and functioning as expected.

Q3: Could the reaction kinetics be a factor in the incomplete conversion?

A3: Yes, reaction kinetics play a significant role. If the reaction is slow, it may simply require more time to reach completion. Consider the following:

  • Reaction Time: Extend the reaction time and monitor the progress by taking aliquots at different time points to determine if the product yield increases.

  • Temperature: Increasing the reaction temperature can increase the reaction rate. However, be cautious as this can also lead to decomposition of reactants or products, or the formation of side products. A temperature gradient study can help identify the optimal temperature.

  • Catalyst Activity: If a catalyst is used, its activity might be compromised. Ensure the catalyst is fresh, not poisoned, and used in the correct amount.

Q4: What if I suspect there are inhibitory impurities in my reaction mixture?

A4: Impurities can act as inhibitors. To address this:

  • Purification of Starting Materials: Purify your starting materials using appropriate techniques such as distillation, recrystallization, or chromatography.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Glassware Cleaning: Ensure all glassware is scrupulously clean and dry.

Troubleshooting Summary

The following table provides a structured approach to troubleshoot an incomplete reaction. Users can adapt this table to their specific experimental setup.

Potential Cause Troubleshooting Step Expected Outcome Parameter to Vary
Incorrect Stoichiometry Recalculate molar ratios of all reactants.Identification of calculation error.Molar ratio of reactants.
Degraded Reactants/Reagents Use fresh or newly purchased materials. Run a known successful reaction as a control.Successful completion of the control reaction.Source and age of reagents.
Suboptimal Temperature Run the reaction at a range of temperatures (e.g., ± 10-20°C from the protocol).Increased product yield at an optimal temperature.Reaction Temperature (°C).
Insufficient Reaction Time Monitor the reaction over a longer period, taking samples at intervals.Increased product yield over time.Reaction Time (hours).
Catalyst Inactivity Use a fresh batch of catalyst or increase the catalyst loading.Improved reaction rate and yield.Catalyst source and concentration.
Solvent Contamination Use a fresh, dry, and high-purity solvent.Elimination of potential inhibition.Solvent source and purity.
Presence of Inhibitors Purify starting materials. Ensure an inert atmosphere if necessary.Improved reaction outcome.Purity of reactants.

Experimental Protocol Template

A detailed and consistent experimental protocol is essential for reproducible results. Below is a template that can be adapted for your specific reaction.

Reaction Title: [Insert Reaction Name]

Objective: To synthesize [Product Name] from [Reactant Names].

Materials:

  • Reactant A (MW, purity, source)

  • Reactant B (MW, purity, source)

  • Catalyst (if applicable) (name, source)

  • Solvent (grade, source)

  • Other reagents

Equipment:

  • Reaction vessel (size, type)

  • Stirring apparatus

  • Heating/cooling system

  • Inert atmosphere setup (if applicable)

  • Quenching and workup glassware

  • Analytical instruments (e.g., TLC, GC-MS, NMR)

Procedure:

  • Preparation: Describe the setup of the reaction vessel and any pre-reaction steps (e.g., drying of glassware, inerting the system).

  • Reactant Addition: Detail the order and method of addition of all reactants, reagents, and the solvent. Specify amounts in both mass/volume and moles.

  • Reaction Conditions: State the reaction temperature, pressure, and stirring speed.

  • Monitoring: Describe the method used to monitor the reaction progress (e.g., TLC, GC).

  • Workup: Detail the quenching, extraction, washing, and drying procedures.

  • Purification: Describe the method of purification of the crude product (e.g., chromatography, recrystallization).

  • Characterization: List the analytical methods used to confirm the identity and purity of the product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an incomplete reaction.

G start Reaction Not Going to Completion check_protocol Verify Protocol and Calculations start->check_protocol check_reagents Check Reactant and Reagent Integrity check_protocol->check_reagents Protocol OK end_fail Consult Further/Re-evaluate Approach check_protocol->end_fail Error Found check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK purify_reactants Purify Starting Materials check_reagents->purify_reactants Impurity Suspected optimize_time Optimize Reaction Time check_conditions->optimize_time Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Temp Issue? optimize_conc Optimize Concentrations check_conditions->optimize_conc Conc. Issue? check_catalyst Investigate Catalyst Activity check_conditions->check_catalyst Catalyst Issue? end_success Reaction Successful optimize_time->end_success optimize_time->end_fail optimize_temp->end_success optimize_temp->end_fail optimize_conc->end_success optimize_conc->end_fail check_catalyst->end_success check_catalyst->end_fail purify_reactants->check_reagents

Caption: Troubleshooting workflow for an incomplete chemical reaction.

Technical Support Center: Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Side Reactions and Byproducts

Disclaimer: The information provided in this guide is for general troubleshooting and informational purposes only. The term "LM 2005" is not a standardized chemical identifier found in the public scientific literature. Without a more specific chemical name, CAS number, or structural information, it is not possible to provide precise details on side reactions, byproducts, or specific experimental protocols. The following information is based on general principles of chemical reactions and may not be applicable to your specific situation.

Frequently Asked Questions (FAQs)

Q1: What are side reactions and byproducts in a chemical synthesis?

A1: In a chemical reaction, the desired transformation of reactants into a specific product is the main reaction. However, reactants can often undergo alternative transformations simultaneously, leading to the formation of undesired substances. These alternative reactions are called side reactions , and the substances they produce are known as byproducts .

Q2: Why am I observing unexpected results or low yield in my experiment with "this compound"?

A2: Unexpected results, such as the formation of unknown compounds, or a lower than expected yield of your target product, are often attributable to the occurrence of side reactions. The specific side reactions can be influenced by a variety of factors including:

  • Reaction Conditions: Temperature, pressure, and solvent can significantly affect the rates of both the main and side reactions.

  • Purity of Reagents: Impurities in your starting materials, including "this compound," can act as catalysts for side reactions or participate in them directly.

  • Stoichiometry: The molar ratio of reactants can influence which reaction pathway is favored.

  • Presence of Air or Moisture: Some reactions are sensitive to oxygen or water, which can lead to undesired oxidative or hydrolytic byproducts.

Q3: How can I identify the byproducts in my reaction mixture?

A3: Identifying byproducts is a critical step in troubleshooting. Common analytical techniques for this purpose include:

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can separate the components of your reaction mixture.

  • Spectroscopy:

    • Mass Spectrometry (MS): Provides information about the molecular weight of the components.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in elucidating the chemical structure of the compounds.

    • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the byproducts.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Troubleshooting Steps
Low Yield of Desired Product - Suboptimal reaction conditions favoring side reactions.- Degradation of product under reaction or workup conditions.- Optimize Reaction Conditions: Systematically vary temperature, concentration, and reaction time.- Purify Reagents: Ensure all starting materials are of high purity.- Inert Atmosphere: If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Unidentified Spots on TLC - Competing reaction pathways leading to multiple byproducts.- Analyze Byproducts: Isolate and identify the major byproducts using preparative chromatography and spectroscopic methods.- Modify Reaction Pathway: Once byproducts are identified, consider modifying the reaction to disfavor their formation (e.g., using a different catalyst, solvent, or protecting groups).
Inconsistent Results Between Batches - Variability in reagent quality.- Slight variations in experimental procedure.- Standardize Protocol: Maintain a detailed and consistent experimental protocol.- Reagent Qualification: Test new batches of reagents to ensure they meet the required specifications.

Experimental Protocols

General Protocol for Reaction Optimization to Minimize Byproducts

  • Establish a Baseline: Run the reaction according to your standard protocol and carefully analyze the product mixture to quantify the yield of the desired product and the major byproducts.

  • One-Variable-at-a-Time Optimization:

    • Temperature: Run the reaction at a range of temperatures (e.g., 10°C below and above the standard temperature) while keeping all other parameters constant. Analyze the product mixture for each temperature.

    • Concentration: Vary the concentration of the reactants to see its effect on the product distribution.

    • Solvent: If applicable, test a range of solvents with different polarities and properties.

  • Analysis: For each experimental condition, use a suitable analytical technique (e.g., HPLC, GC) to determine the ratio of the desired product to the byproducts.

  • Select Optimal Conditions: Based on the analysis, select the conditions that provide the highest yield of the desired product with the minimum formation of byproducts.

Logical Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting side reactions and byproducts.

To provide you with more specific and helpful information, please provide one or more of the following for "this compound":

  • Full Chemical Name

  • CAS Number

  • Chemical Structure

  • The type of reaction it is being used in

Technical Support Center: Safe Quenching of Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific identifier "LM 2005" does not correspond to a standard chemical in available databases. It is likely an internal laboratory designation. Based on common laboratory nomenclature, "LM" may refer to Lithium Metal or an organoLithium reagent. This guide provides procedures for the safe quenching of highly reactive organometallic compounds, such as organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi). Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular reagent you are using.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is "quenching" in the context of an organometallic reaction?

A1: Quenching is the process of safely deactivating or destroying unreacted, highly reactive reagents at the end of a chemical reaction.[1] For organometallic compounds like organolithiums, this involves carefully adding a proton source to neutralize the reactive species, preventing potentially violent and hazardous reactions with air or moisture.[1][2]

Q2: Why is a specific quenching protocol necessary for organolithium reagents?

A2: Organolithium reagents are often pyrophoric, meaning they can spontaneously ignite when exposed to air or moisture.[3] Improper quenching can lead to fires, explosions, or the uncontrolled release of flammable gases.[4] A controlled, stepwise procedure is essential to manage the heat generated and ensure complete neutralization.[3][5]

Q3: What are the primary hazards associated with quenching organolithium reactions?

A3: The main hazards include:

  • Exothermic Reaction: The reaction with quenching agents is highly exothermic and can cause the solvent to boil, leading to pressure buildup and potential splashes of corrosive material.

  • Fire and Explosion: Pyrophoric nature of the reagents and the generation of flammable gases can lead to fire or explosions if not handled under an inert atmosphere.[3][4]

  • Corrosive Byproducts: The quenching process produces corrosive lithium alkoxides and hydroxides.

Q4: My reaction is turning brown and smoking during quenching. What should I do?

A4: This indicates that the quenching is proceeding too quickly, causing the solvent to boil or the reaction mixture to decompose. Immediately slow down the rate of addition of the quenching agent. Ensure the reaction vessel is still being adequately cooled in an ice or dry ice bath.[2] If a fire starts, smother it with sand or use a dry powder (ABC) fire extinguisher. Do not use a water-based extinguisher. [2]

Q5: I've added the quenching agent, but the reaction doesn't seem to be proceeding. What's wrong?

A5: This could be due to several factors:

  • Poor Mixing: Ensure the reaction mixture is being stirred efficiently to allow the quenching agent to come into contact with the organometallic reagent.

  • Low Temperature: While cooling is crucial, extremely low temperatures can significantly slow down the quenching reaction. If the reaction is proceeding too slowly, you can cautiously allow the temperature to rise slightly, but do not remove it from the cooling bath entirely.

  • Incorrect Reagent Choice: Ensure you are using a suitable quenching agent.

Recommended Quenching Agents and Procedure

The standard procedure for quenching organolithium reagents involves a gradual, stepwise addition of increasingly reactive proton sources. This allows for controlled dissipation of heat and gas evolution.

Step Quenching Agent Purpose Key Considerations
1 Isopropanol (B130326)Initial, gentle quenchingAdd slowly at low temperature (0 °C or -78 °C for highly reactive reagents like t-BuLi) until gas evolution and heat release subside.[2][5]
2 Methanol (B129727)More reactive quenchingAdd cautiously after the initial isopropanol quench to react with any remaining organolithium.[2][5]
3 WaterFinal, complete quenchingAdd very slowly and carefully, as it can still react violently with pockets of unreacted reagent.[2][5][6] Ensure vigorous stirring.
4 Dilute Acid (e.g., 1M HCl)NeutralizationAfter the reaction with water is complete, neutralize the basic solution for safe disposal.[6]

Detailed Experimental Protocol for Quenching an Organolithium Reaction

Safety Precautions:

  • Always perform quenching procedures in a certified fume hood with the sash positioned as a blast shield.[4][6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.

  • Work under an inert atmosphere (e.g., nitrogen or argon) until the addition of water is complete.[4][5]

  • Have a container of sand or a dry powder (ABC) fire extinguisher readily available.[4]

  • Ensure the reaction flask is not sealed to prevent pressure buildup.[3]

Procedure:

  • Cool the Reaction: Cool the reaction flask containing the organolithium reagent to 0 °C using an ice-water bath. For highly reactive reagents like t-BuLi, a dry ice/acetone bath (-78 °C) is recommended.[3][5]

  • Dilute the Reaction (Optional but Recommended): If the reaction is concentrated, dilute it with an inert, dry solvent such as heptane (B126788) or toluene.[2] This helps to dissipate heat more effectively.

  • Initial Quench with Isopropanol: Slowly add isopropanol dropwise via an addition funnel or syringe while vigorously stirring the reaction mixture.[2][5] Control the addition rate to maintain a manageable reaction temperature and rate of gas evolution. Continue adding isopropanol until the exothermic reaction and gas bubbling cease.[5]

  • Secondary Quench with Methanol: Once the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner.[2][5] This will quench any remaining, less reactive organolithium species.

  • Final Quench with Water: After the methanol addition is complete and no further reaction is observed, very slowly add water dropwise.[2][5][6] Be extremely cautious during this step, as localized pockets of unreacted organolithium can react violently with water.[3][6]

  • Neutralization: Once the addition of water is complete and the reaction is quiescent, remove the cooling bath and allow the mixture to warm to room temperature. Slowly add a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the basic lithium alkoxides and hydroxides.

  • Workup and Disposal: The resulting mixture can then be worked up as required by the experimental procedure or disposed of as hazardous waste according to your institution's guidelines.

Visualized Workflow for Safe Quenching

G start Start: Reaction Complete prep Prepare for Quench: - Fume Hood - PPE - Inert Atmosphere - Cooling Bath (0°C or -78°C) start->prep dilute Dilute with Inert Solvent (e.g., Toluene, Heptane) prep->dilute add_ipa Slowly Add Isopropanol dilute->add_ipa check_exo1 Exotherm & Gas Evolution Ceased? add_ipa->check_exo1 hazard HAZARD: Uncontrolled Reaction! - Stop Addition - Ensure Cooling add_ipa->hazard If too fast check_exo1->add_ipa No add_meoh Slowly Add Methanol check_exo1->add_meoh Yes check_exo2 Reaction Quiescent? add_meoh->check_exo2 check_exo2->add_meoh No add_water CAUTIOUSLY Add Water check_exo2->add_water Yes check_exo3 Reaction Complete? add_water->check_exo3 add_water->hazard If too fast check_exo3->add_water No neutralize Warm to RT & Neutralize with Dilute Acid check_exo3->neutralize Yes end_proc Proceed to Workup/ Waste Disposal neutralize->end_proc

Caption: Workflow for the safe quenching of organolithium reagents.

References

"LM 2005" degradation and loss of activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and loss of activity of the research compound LM-2005.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of activity with our batch of LM-2005. What are the potential causes?

A1: Loss of activity for LM-2005 can stem from several factors. The primary causes are chemical degradation and improper handling or storage. Degradation can be initiated by exposure to light, elevated temperatures, humidity, or incompatible pH levels in your experimental solutions. It is also crucial to verify the initial purity and concentration of your stock solution.

Q2: What are the recommended storage and handling conditions for LM-2005?

A2: To ensure the stability of LM-2005, it should be stored under specific conditions. Product should be stored in a manner to prevent a direct exposure to sunlight and/or heat. The storage area should also be dry with relative humidity below 50% and temperatures preferably do not exceed 40oC. For long-term storage, it is advisable to keep LM-2005 in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C). When preparing solutions, use high-purity solvents and minimize the exposure of the compound to ambient conditions.

Q3: How can we test the stability of our current batch of LM-2005?

A3: A forced degradation study is a robust method to assess the stability of LM-2005. This involves exposing the compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments, to identify potential degradation pathways. The degradation of active pharmaceutical ingredients can involve chemical processes like oxidation, reduction, thermolysis, and hydrolysis reactions.[1] Comparing the stressed samples to a control sample using analytical methods like HPLC or LC-MS can quantify the extent of degradation and the formation of any impurities.

Q4: Could the experimental buffer be causing the degradation of LM-2005?

A4: Yes, the pH of your experimental buffer can significantly impact the stability of LM-2005. Many compounds are susceptible to hydrolysis at acidic or alkaline pH. It is recommended to evaluate the stability of LM-2005 in different buffers and at various pH levels to determine the optimal conditions for your experiments. General strategies to stabilize pharmaceuticals in biological samples include temperature adjustment and pH control.[2]

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.
  • Possible Cause: Degradation of LM-2005 stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of LM-2005 from a new aliquot.

    • Use high-purity, anhydrous solvent (e.g., DMSO, ethanol) for the stock solution.

    • Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

    • Always protect the stock solution from light.

Issue 2: Complete loss of LM-2005 activity.
  • Possible Cause: Extensive degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Review the storage conditions of your LM-2005 powder and solutions. Ensure they align with the recommended guidelines (see FAQ Q2).

    • Perform a quick stability check by comparing the UV-Vis spectrum of your current stock solution with that of a freshly prepared one.

    • If possible, analyze your stock solution using HPLC to check for the presence of the parent compound and any degradation products.

Quantitative Data Summary

The following tables provide example data from a forced degradation study and a pH stability assay for LM-2005.

Table 1: Forced Degradation of LM-2005

Stress ConditionIncubation Time (hours)LM-2005 Remaining (%)Degradation Products Detected
0.1 M HCl2465.3Yes
0.1 M NaOH2442.1Yes
3% H₂O₂2488.9Yes
60°C4891.5No
Photolytic (UV)2475.8Yes
Control4899.2No

Table 2: pH Stability of LM-2005 in Aqueous Buffer

pHIncubation Time (hours) at 37°CLM-2005 Remaining (%)
5.02495.7
7.42482.4
8.52468.1

Experimental Protocols

Protocol 1: Forced Degradation Study of LM-2005
  • Preparation of Samples:

    • Prepare a 1 mg/mL stock solution of LM-2005 in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stressor solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • For thermal stress, incubate the stock solution at 60°C.

    • For photolytic stress, expose the stock solution to UV light (e.g., 254 nm).

    • Prepare a control sample diluted in the same solvent and kept at room temperature in the dark.

  • Incubation: Incubate the samples for a defined period (e.g., 24 or 48 hours).

  • Sample Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Analyze all samples by a validated HPLC method with UV or MS detection.

    • Calculate the percentage of LM-2005 remaining by comparing the peak area of the stressed samples to the control sample.

Protocol 2: Assessing LM-2005 Activity using a Cell-Based Assay
  • Cell Culture: Plate cells at an appropriate density in a 96-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare a fresh serial dilution of LM-2005 in the cell culture medium.

    • Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Treatment: Replace the cell culture medium with the medium containing the different concentrations of LM-2005.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Activity Readout: Measure the biological response using a suitable assay (e.g., cell viability assay, reporter gene assay, or ELISA for a specific biomarker).

  • Data Analysis: Plot the response against the log of the LM-2005 concentration and determine the EC₅₀ value.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for LM-2005 Activity Loss start Inconsistent or No Activity Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Assess Stock Solution (Age, Freeze-Thaw Cycles) start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions were improper prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh activity_assay Run Activity Assay with Fresh Stock prepare_fresh->activity_assay analyze_results Analyze Results forced_degradation->analyze_results activity_assay->analyze_results conclusion Identify Cause of Degradation analyze_results->conclusion

Caption: Troubleshooting workflow for investigating the loss of LM-2005 activity.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for LM-2005 LM2005 LM-2005 Receptor Membrane Receptor LM2005->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway modulated by LM-2005.

References

Technical Support Center: Troubleshooting Low Yields in LM2005-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LM2005 catalyst system. This guide is designed to help you troubleshoot and resolve common issues that can lead to low yields in your LM2005-mediated cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an LM2005-mediated reaction?

A1: LM2005 is a highly efficient palladium-based catalyst designed for Suzuki-Miyaura cross-coupling reactions. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the active catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2 Troubleshooting_Workflow start Low Yield Observed check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Assess Reagent Purity check_catalyst->check_reagents Catalyst OK success High Yield Achieved check_catalyst->success New Catalyst Works check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents Pure check_reagents->success Purified Reagents Work check_degassing Ensure Proper Degassing check_conditions->check_degassing Conditions Optimized check_conditions->success New Conditions Work check_degassing->success Degassing Sufficient Logical_Relationship low_yield Low Yield cause1 Inactive Catalyst low_yield->cause1 cause2 Impure Reagents low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 cause4 Oxygen Contamination low_yield->cause4 solution1 Use Fresh Catalyst cause1->solution1 solution2 Purify Reagents cause2->solution2 solution3 Screen Base/Solvent/Temp cause3->solution3 solution4 Improve Degassing Technique cause4->solution4

Technical Support Center: LM-2005 Reactivity and Solvent Choice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the reactivity of the novel drug candidate LM-2005. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Fictional Profile for LM-2005

For the context of this guide, LM-2005 is a fictional, advanced drug candidate with a molecular structure featuring a primary amine and a carboxyl group, making it susceptible to a variety of chemical transformations and sensitive to solvent conditions. Its reactivity profile is crucial for its intended therapeutic action and for the synthesis of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of LM-2005?

A1: LM-2005 is an amphiphilic molecule due to the presence of both polar (amine and carboxyl) and non-polar (a hypothetical aromatic core) moieties. It exhibits moderate solubility in a range of solvents. For optimal solubility, a solvent should be chosen based on the specific reaction conditions. A summary of its solubility in common lab solvents is provided below.

Table 1: Solubility of LM-2005 in Common Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Observations
Water80.1> 50Forms clear solutions, potential for H-bonding.
Methanol (B129727)32.725Good solubility, protic nature may affect reactivity.
Ethanol24.615Soluble, but less so than in methanol.
Acetonitrile37.510Moderate solubility, aprotic polar solvent.
Dichloromethane (DCM)9.15Limited solubility, suitable for specific reactions.
Toluene2.4< 1Poorly soluble.

Q2: How does solvent polarity affect the reaction rate of LM-2005?

A2: The choice of solvent can significantly impact reaction rates.[1] In general:

  • Polar solvents will accelerate reactions where a charge is developed in the transition state.

  • Non-polar solvents are preferred for reactions where charge is dispersed or reactants are non-polar.

For LM-2005, if the reaction involves the formation of ionic intermediates, a polar solvent like water or methanol would be ideal. Conversely, for reactions where the polarity of the reactants is higher than the transition state, a less polar solvent might be more effective.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptom: You are performing an amide coupling reaction with LM-2005 and a carboxylic acid (or vice versa) and observing a low yield of the desired product.

Possible Cause: The solvent choice is not optimal for the reaction mechanism. Amide coupling reactions often proceed through charged intermediates, and the solvent must be able to stabilize these species.

Troubleshooting Steps:

  • Solvent Polarity: Ensure you are using a polar aprotic solvent such as Acetonitrile or DMF. These solvents can solvate the charged intermediates without interfering with the reaction by donating protons.

  • Reagent Solubility: Confirm that all reactants are fully dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.

  • Side Reactions: In protic solvents like methanol or water, the solvent can compete with the amine as a nucleophile, leading to esterification of the carboxylic acid as a side product.

Table 2: Effect of Solvent on a Hypothetical Amide Coupling Reaction of LM-2005

SolventDielectric ConstantYield (%)Predominant Side Product
Acetonitrile37.585Minimal
Dichloromethane (DCM)9.140Unreacted starting material
Methanol32.720Methyl ester of the coupling partner
Water80.1< 5Hydrolysis of activating agent
Issue 2: Unexpected Side Products

Symptom: You are observing unexpected side products in your reaction with LM-2005.

Possible Cause: The solvent is participating in the reaction.

Troubleshooting Steps:

  • Protic vs. Aprotic Solvents: If your reaction is sensitive to protons, avoid protic solvents (e.g., water, alcohols). These solvents can act as acids, bases, or nucleophiles.

  • Solvent Purity: Ensure the solvent is dry and free of impurities. Water is a common impurity that can lead to hydrolysis of sensitive functional groups.

Experimental Protocols

Protocol: General Amide Coupling of LM-2005

This protocol describes a general procedure for the amide coupling of LM-2005 with a generic carboxylic acid ("R-COOH").

Materials:

  • LM-2005

  • R-COOH

  • Coupling agent (e.g., EDC/HOBt)

  • Anhydrous Acetonitrile

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve LM-2005 (1 equivalent) and R-COOH (1.1 equivalents) in anhydrous Acetonitrile under an inert atmosphere.

  • Add the coupling agent (1.2 equivalents) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for LM-2005 Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve LM-2005 & R-COOH in Anhydrous Acetonitrile inert Establish Inert Atmosphere (N2/Ar) dissolve->inert cool Cool to 0°C inert->cool add_coupling Add Coupling Agent cool->add_coupling warm_stir Warm to RT & Stir (12-24h) add_coupling->warm_stir monitor Monitor Progress (TLC/LC-MS) warm_stir->monitor quench Quench with Water monitor->quench If complete extract Extract Product quench->extract purify Purify via Chromatography extract->purify

Caption: A typical experimental workflow for an amide coupling reaction involving LM-2005.

solvent_selection_logic Solvent Selection Logic for LM-2005 Reactions cluster_outcomes Solvent Selection Logic for LM-2005 Reactions start Reaction Type? q1 Charged Intermediates? start->q1 polar_protic Use Polar Protic (e.g., Water, Methanol) polar_aprotic Use Polar Aprotic (e.g., Acetonitrile, DMF) non_polar Use Non-Polar (e.g., Toluene, Hexane) q1->non_polar No q2 Proton Sensitive? q1->q2 Yes q2->polar_protic No q2->polar_aprotic Yes

Caption: A decision tree to guide solvent selection for reactions with LM-2005.

References

Preventing aggregation of "LM 2005" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of "LM 2005" in solution during laboratory experiments.

Troubleshooting Guide: Preventing Aggregation of this compound

Aggregation of this compound can be a significant challenge, potentially impacting experimental outcomes and product stability. This guide provides a systematic approach to diagnosing and resolving aggregation issues.

Q1: I am observing visible precipitation or turbidity in my this compound solution. What are the initial steps to troubleshoot this?

A1: Visible particulates are a clear indicator of significant aggregation. The initial response should focus on identifying the primary cause.

Experimental Protocol: Initial Assessment of Aggregation

  • Visual Inspection: Carefully observe the solution for any signs of cloudiness, precipitation, or particulates. Note the conditions (temperature, concentration, time) under which this occurs.

  • Microscopic Examination: Place a small aliquot of the solution on a microscope slide and examine for the presence of amorphous or crystalline aggregates.

  • UV-Vis Spectroscopy: Measure the absorbance of the solution at a wavelength where this compound does not absorb (e.g., 340-600 nm). An increase in absorbance over time is indicative of light scattering from aggregating particles.

If aggregation is confirmed, proceed to evaluate the formulation and environmental factors.

Q2: My this compound solution appears clear, but I suspect sub-visible aggregation. How can I detect this?

A2: Sub-visible aggregates can negatively affect the activity and stability of this compound. More sensitive techniques are required for their detection.

Experimental Protocol: Detection of Sub-Visible Aggregates

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in the sub-micron range. An increase in the average particle size or the appearance of a second, larger population can indicate aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species (eluting earlier than the monomeric this compound) is a direct indication of aggregation.

  • Analytical Ultracentrifugation (AUC): AUC can provide detailed information on the size, shape, and distribution of soluble aggregates.

A troubleshooting workflow for investigating and mitigating aggregation is presented below.

G cluster_0 Troubleshooting Workflow for this compound Aggregation observe Observation of Aggregation initial_char Initial Characterization (Visual, UV-Vis, DLS) observe->initial_char Confirm Aggregation formulation Formulation Optimization initial_char->formulation Aggregation Confirmed buffer Adjust Buffer Conditions (pH, Ionic Strength) formulation->buffer Yes process Process Parameter Optimization formulation->process No excipients Screen Excipients (Sugars, Amino Acids, Surfactants) buffer->excipients concentration Optimize this compound Concentration excipients->concentration concentration->process temp Modify Temperature (Storage & Handling) process->temp Yes final_char Final Characterization (SEC, DLS) process->final_char No agitation Minimize Agitation/ Shear Stress temp->agitation agitation->final_char final_char->formulation Aggregation Persists no_agg No Aggregation Observed final_char->no_agg Aggregation Mitigated

Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q3: What are the common causes of this compound aggregation?

A3: Aggregation of small molecules and biologics like this compound is often multifactorial. Key causes include:

  • Physicochemical Instability: The inherent properties of this compound, such as hydrophobicity, can predispose it to self-associate.

  • Suboptimal Formulation: Inappropriate pH, ionic strength, or the absence of stabilizing excipients can lead to aggregation.

  • Environmental Stress: Exposure to elevated temperatures, mechanical agitation (shear stress), and freeze-thaw cycles can induce aggregation.

  • High Concentration: At concentrations above its solubility limit, this compound may precipitate or form aggregates.

Q4: Which excipients are effective in preventing the aggregation of this compound?

A4: The choice of excipient is critical and often specific to the molecule. However, several classes of excipients are commonly used to enhance stability.[1][2][3][4] A screening study is recommended to determine the optimal excipient and concentration for this compound.

Excipient ClassExamplesMechanism of ActionTypical Concentration Range
Sugars/Polyols Sucrose, Trehalose, MannitolPreferential exclusion, increasing the thermodynamic stability of the native state.5 - 10% (w/v)
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation through various mechanisms, including binding to hydrophobic patches and increasing solubility.50 - 250 mM
Surfactants Polysorbate 20, Polysorbate 80Reduce surface-induced aggregation and can stabilize the molecule by forming micelles.0.01 - 0.1% (w/v)
Buffers Phosphate, Citrate, HistidineMaintain a stable pH, which is crucial for the solubility and stability of many molecules.10 - 50 mM

Q5: Can changes in buffer conditions prevent aggregation?

A5: Yes, optimizing buffer conditions is a fundamental step. The pH of the solution can significantly influence the charge and conformation of this compound, thereby affecting its solubility and propensity to aggregate. It is crucial to determine the pH at which this compound exhibits maximum stability and solubility. Similarly, the ionic strength of the buffer, adjusted with salts like sodium chloride, can modulate protein-protein interactions and solubility.

Q6: How does temperature affect the aggregation of this compound?

A6: Temperature is a critical factor. Elevated temperatures can increase the rate of chemical degradation and induce conformational changes that expose hydrophobic regions, leading to aggregation. Conversely, for some molecules, cold temperatures can also induce aggregation. It is essential to determine the optimal storage and handling temperature for this compound through stability studies.

Q7: Is it possible to reverse the aggregation of this compound?

A7: Reversing aggregation can be challenging and often depends on the nature of the aggregates. For non-covalent aggregates, it may be possible to resolubilize them by altering the solution conditions (e.g., dilution, pH adjustment, or addition of solubilizing agents). However, for irreversible aggregates, removal through centrifugation or filtration is typically the only option. The primary focus should always be on preventing aggregation from occurring.

References

Technical Support Center: Purification Strategies for Products from LM-2005 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of products from "LM-2005" reactions, a designation for lysine-based antibody-drug conjugate (ADC) formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and impurities generated from an LM-2005 (lysine-based conjugation) reaction?

An LM-2005 reaction typically yields a heterogeneous mixture of species. The desired products are antibody-drug conjugates with various drug-to-antibody ratios (DAR). Key impurities often include unconjugated monoclonal antibody (mAb), excess free cytotoxic drug and its derivatives, aggregated ADC molecules, and improperly conjugated species. The distribution of different DAR species is a critical quality attribute to monitor and control during purification.

Q2: What is the general strategy for purifying the desired ADC from the reaction mixture?

A multi-step chromatography process is typically employed. The initial capture step often uses Protein A affinity chromatography to separate the antibody-related species (ADC and unconjugated mAb) from process-related impurities like the free cytotoxic drug. Subsequent polishing steps, such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or size-exclusion chromatography (SEC), are used to separate ADCs based on their drug load, remove aggregates, and isolate the desired DAR species.

Q3: How can I remove the unconjugated monoclonal antibody from my ADC product?

Hydrophobic interaction chromatography (HIC) is a widely used and effective method for separating unconjugated mAbs from ADCs. The conjugation of a hydrophobic drug to the antibody increases its overall hydrophobicity. In HIC, the ADC mixture is loaded onto a column at high salt concentrations. As the salt concentration is decreased, the more hydrophobic ADC species bind more strongly to the resin than the unconjugated mAb, allowing for their separation.

Q4: Is it possible to isolate a specific DAR species (e.g., DAR4) from the heterogeneous mixture?

Yes, isolating specific DAR species is possible, although it can be challenging. High-resolution techniques like hydrophobic interaction chromatography (HIC) and ion-exchange chromatography (IEX) are often used for this purpose. HIC separates species based on the increased hydrophobicity imparted by the conjugated drug, while IEX can separate based on changes in the net charge of the protein after drug conjugation. Often, a combination of these techniques is required to achieve a highly purified, single DAR species.

Troubleshooting Guide

Problem 1: High levels of aggregation are observed after the conjugation reaction.
Potential Cause Troubleshooting Steps
High concentration of organic solvent used to dissolve the drug. - Minimize the volume of organic solvent used. - Perform a solvent exchange step immediately after conjugation. - Screen for stabilizing excipients to add to the reaction buffer.
Sub-optimal buffer conditions (pH, ionic strength). - Perform a buffer screen to identify optimal pH and salt concentrations that minimize aggregation. - Ensure the pH of the buffer is not close to the isoelectric point (pI) of the antibody.
Over-conjugation leading to highly hydrophobic species. - Reduce the molar ratio of the drug-linker to the antibody during the conjugation reaction. - Optimize reaction time and temperature to control the extent of conjugation.
Post-conjugation handling and storage. - Immediately after the reaction, purify the ADC or exchange it into a stable storage buffer. - Use size-exclusion chromatography (SEC) as a polishing step to remove existing aggregates. - Store the purified ADC at recommended low temperatures (e.g., 2-8 °C or -80 °C) with appropriate cryoprotectants if necessary.
Problem 2: Poor separation between different DAR species during HIC purification.
Parameter Troubleshooting Action
Salt Type and Gradient - Evaluate different salts: The type of salt used (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) can significantly impact selectivity. Ammonium sulfate is a common choice for HIC. - Shallow the gradient: A shallower gradient of decreasing salt concentration will increase the resolution between species with small differences in hydrophobicity.
Resin Selection - Test different ligands: HIC resins are available with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether). A less hydrophobic resin (like one with an Ether ligand) may provide better resolution for highly hydrophobic ADCs. - Particle size: Resins with smaller particle sizes can offer higher resolution.
Flow Rate - Reduce the flow rate: Lowering the flow rate during the gradient elution can improve the separation efficiency by allowing more time for interactions between the ADC species and the stationary phase.
Temperature - Optimize temperature: Temperature can affect hydrophobic interactions. Running the chromatography at different temperatures (e.g., room temperature vs. 4 °C) may improve resolution.

Experimental Protocols

Key Experiment: HIC for Separation of ADC Species

This protocol outlines a general method for separating ADC species with different DAR values using Hydrophobic Interaction Chromatography.

1. Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Buffer A: 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Buffer B: 50 mM sodium phosphate, pH 7.0

  • Chromatography system (e.g., ÄKTA)

  • Crude ADC mixture, buffer exchanged into Buffer A

2. Method:

  • Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.

  • Sample Loading: Load the buffer-exchanged ADC sample onto the column at a controlled flow rate (e.g., 100 cm/h).

  • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.

  • Elution: Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs. Unconjugated mAb will elute first, followed by ADCs with increasing DAR values.

  • Regeneration: Regenerate the column with 5 CVs of Buffer B followed by a cleaning-in-place (CIP) procedure as recommended by the column manufacturer.

Data Analysis: Analyze the collected fractions using UV-Vis spectroscopy to determine protein concentration and drug-to-antibody ratio. Pool the fractions containing the desired DAR species.

Visualizations

G A LM-2005 Reaction (Crude Mixture) B Protein A Affinity Chromatography A->B C Free Drug & Impurities (Flow-through) B->C Waste D Eluted Antibody Species (ADC + unconjugated mAb) B->D Elution E Hydrophobic Interaction Chromatography (HIC) D->E F Unconjugated mAb (Early Elution) E->F G Purified ADC Fractions (Desired DAR) E->G H Size Exclusion Chromatography (SEC) G->H I Aggregates (Void Volume) H->I Removal J Final Purified ADC (Monomeric) H->J Collection

Caption: General purification workflow for ADCs from an LM-2005 reaction.

G start Poor Separation in HIC q1 Is the peak resolution low? start->q1 a1 Decrease Gradient Slope (e.g., 20 CV to 40 CV) q1->a1 Yes q2 Is the ADC eluting too late? q1->q2 No a1->q2 a2 Switch to a Less Hydrophobic Resin (e.g., Phenyl to Butyl) q2->a2 Yes q3 Is the peak eluting too early? q2->q3 No end Resolution Improved a2->end a3 Decrease Flow Rate to Improve Efficiency a3->end q3->a3 No a4 Switch to a More Hydrophobic Resin (e.g., Butyl to Phenyl) q3->a4 Yes a4->end

Common mistakes to avoid when using "LM 2005"

Author: BenchChem Technical Support Team. Date: December 2025

Internal Note: The term "LM 2005" is ambiguous and did not correspond to a specific scientific instrument, reagent, or software in the initial search. The following is a generalized troubleshooting and FAQ framework that can be adapted once the specific nature of "this compound" is clarified. The provided examples are illustrative and based on common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a desiccated, light-protected environment. Avoid repeated freeze-thaw cycles, which can degrade the product. For short-term use (up to one week), refrigeration at 4°C is acceptable.

Q2: I am observing high background noise in my assay when using this compound. What are the common causes and solutions?

A2: High background noise can stem from several factors. Here are some common causes and troubleshooting steps:

  • Contaminated Reagents: Ensure all buffers and solutions are freshly prepared with high-purity water and filtered.

  • Improper Blocking: Inadequate blocking of non-specific sites can lead to high background. Optimize blocking time and the concentration of the blocking agent.

  • Excessive Concentration of this compound: Using a higher than recommended concentration can increase non-specific binding. Perform a concentration optimization experiment.

  • Insufficient Washing Steps: Increase the number and duration of washing steps to remove unbound this compound.

Q3: Can this compound be used in live-cell imaging experiments?

A3: Yes, this compound is suitable for live-cell imaging. However, it is crucial to determine the optimal non-toxic concentration and incubation time for your specific cell line to minimize cytotoxicity. A dose-response and time-course experiment is highly recommended.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Reagent Instability Aliquot this compound upon receipt to minimize freeze-thaw cycles. Protect from light.
Variability in Cell Culture Ensure consistent cell passage number, density, and growth phase for all experiments.
Instrument Fluctuation Perform daily or weekly calibration and maintenance of all analytical instruments.
Issue 2: Low Signal-to-Noise Ratio
Potential Cause Recommended Solution
Suboptimal Concentration Titrate this compound to determine the optimal concentration for your specific assay.
Incorrect Filter/Wavelength Verify that the excitation and emission wavelengths used match the spectral properties of this compound.
Assay Buffer Incompatibility Test different buffer formulations to ensure compatibility and optimal performance of this compound.
Low Target Expression Confirm the expression level of the target in your experimental system using a validated positive control.

Experimental Protocols & Workflows

General Workflow for a Cell-Based Assay using this compound

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout prep_cells Seed cells and allow to adhere prep_reagents Prepare assay buffers and this compound working solution treat_cells Treat cells with experimental compounds prep_reagents->treat_cells incubate_treatment Incubate for a defined period treat_cells->incubate_treatment add_lm2005 Add this compound working solution incubate_treatment->add_lm2005 incubate_lm2005 Incubate to allow for signal development add_lm2005->incubate_lm2005 read_plate Measure signal using a plate reader or microscope incubate_lm2005->read_plate analyze_data Analyze and interpret data read_plate->analyze_data

Caption: A generalized workflow for a typical cell-based assay.

Logical Relationships

Troubleshooting Logic for Low Signal

start Low Signal Observed check_conc Is this compound concentration optimal? start->check_conc check_instrument Are instrument settings correct? check_conc->check_instrument Yes optimize_conc Perform concentration titration check_conc->optimize_conc No check_target Is the target present? check_instrument->check_target Yes adjust_settings Verify filters, gain, and exposure check_instrument->adjust_settings No validate_target Use positive control or orthogonal method check_target->validate_target No end Signal Improved check_target->end Yes optimize_conc->end adjust_settings->end validate_target->end

Caption: A decision tree for troubleshooting low signal issues.

Validation & Comparative

A Comparative Guide to Lithium Amide Bases: LiHMDS vs. LTMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of strong, non-nucleophilic bases, the selection of the appropriate reagent is paramount to the success of complex organic syntheses. Among the most powerful tools in this category are the lithium amides, with Lithium bis(trimethylsilyl)amide (LiHMDS) and Lithium 2,2,6,6-tetramethylpiperidide (LTMP) being two of the most prominent members. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of these critical reagents.

It is important to note that the term "LM 2005" did not correspond to a recognized lithium amide base in a comprehensive search of scientific literature and chemical databases. It is likely a misnomer, a highly specialized trade name, or a misinterpretation of a literature citation. Therefore, this guide will focus on the comparison between the well-established and widely used bases, LiHMDS and LTMP.

Physicochemical and Reactivity Profile

LiHMDS and LTMP are both sterically hindered strong bases, a characteristic that minimizes their nucleophilicity and makes them ideal for the deprotonation of sterically accessible protons without competing nucleophilic attack at electrophilic centers.[1] However, they exhibit key differences in their basicity, steric bulk, and aggregation behavior, which in turn influence their reactivity and selectivity in various chemical transformations.

PropertyLithium bis(trimethylsilyl)amide (LiHMDS)Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
Molecular Formula LiN(Si(CH₃)₃)₂C₉H₁₈NLi
Molecular Weight 167.33 g/mol 147.18 g/mol
pKa of Conjugate Acid ~26[2]~37
Appearance White crystalline solid[3]Commercially available as a solution
Solubility Soluble in most aprotic solvents like THF, hexane, and toluene.[2]Typically used as a solution in THF/ethylbenzene or THF/hexane.[4]
Steric Hindrance HighVery High
Aggregation Forms aggregates (monomers, dimers, trimers) depending on the solvent.[2]Exists as a dimer-monomer equilibrium in THF.[4]

Performance in Key Organic Reactions

The choice between LiHMDS and LTMP often hinges on the specific requirements of the reaction, particularly the desired regioselectivity in the formation of enolates from unsymmetrical ketones.

Enolate Formation: Kinetic vs. Thermodynamic Control

The deprotonation of unsymmetrical ketones can lead to two different enolates: the kinetic enolate, formed by the removal of the less sterically hindered proton, and the thermodynamic enolate, which is the more stable, more substituted enolate. The choice of base and reaction conditions dictates the outcome.

  • LiHMDS is a very strong, yet sterically demanding base. It is often used to generate the kinetic enolate under conditions of low temperature (-78 °C) in solvents like THF.[5] Its significant steric bulk favors the abstraction of the more accessible proton. However, under certain conditions, particularly with the use of additives like triethylamine, LiHMDS can also lead to the formation of the E-enolate with high selectivity.[1]

  • LTMP , being even more sterically hindered than LiHMDS, is an excellent choice for the highly regioselective formation of the kinetic enolate . Its extreme bulkiness makes it highly selective for the least hindered proton, often providing higher kinetic control than LiHMDS.

A reversal of diastereoselectivity in the benzylation of phosphonopropanoamide enolates has been observed by varying the equivalents of the lithium base (LDA, LiHMDS, or LTMP).[6] Using 2.0 equivalents afforded the (R,S)-diastereoisomer, while ≥2.5 equivalents led to the (S,S)-diastereoisomer, a phenomenon attributed to the formation of enolate aggregates.[6]

Aldol (B89426) Condensations

The stereochemical outcome of aldol reactions is highly dependent on the geometry of the enolate precursor.

  • LiHMDS -generated enolates have been extensively used in aldol condensations. The diastereoselectivity can be influenced by the solvent system. For instance, enolization with LiHMDS in a triethylamine/toluene mixture followed by an aldol condensation with isobutyraldehyde (B47883) resulted in a high anti-selectivity (25:1), whereas the same reaction in neat THF showed inferior stereocontrol with opposite selectivity.[1]

  • While less commonly cited in direct comparative studies with LiHMDS for aldol reactions, the highly selective formation of kinetic enolates with LTMP can be strategically employed to control the regioselectivity of the subsequent aldol addition. The stereoselectivity of the aldol reaction itself will then depend on the substrate and reaction conditions.

Experimental Protocols

General Procedure for Kinetic Deprotonation of an Unsymmetrical Ketone with LiHMDS

Objective: To selectively form the kinetic lithium enolate of an unsymmetrical ketone.

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous nitrogen or argon atmosphere

  • Dry glassware and magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Under a positive pressure of inert gas, add the unsymmetrical ketone to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a slight excess (typically 1.05-1.1 equivalents) of the LiHMDS solution dropwise to the stirred ketone solution, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete formation of the kinetic enolate.

  • The resulting solution of the lithium enolate is then ready for reaction with an electrophile.

General Procedure for Deprotonation with LTMP

Objective: To achieve highly selective kinetic enolate formation.

Materials:

  • Unsymmetrical ketone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution (typically prepared in situ or from a commercial source)

  • n-Butyllithium (if preparing LTMP in situ)

  • 2,2,6,6-Tetramethylpiperidine (B32323) (if preparing LTMP in situ)

  • Anhydrous nitrogen or argon atmosphere

  • Dry glassware and magnetic stirrer

Procedure for in situ preparation and use of LTMP:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, add freshly distilled 2,2,6,6-tetramethylpiperidine to anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add an equimolar amount of n-butyllithium solution to the stirred amine solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of LTMP.

  • In a separate flame-dried flask under inert atmosphere, dissolve the unsymmetrical ketone in anhydrous THF and cool to -78 °C.

  • Slowly transfer the prepared LTMP solution via cannula to the ketone solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to generate the kinetic enolate.

Logical Workflow for Base Selection

The decision-making process for selecting between LiHMDS and LTMP for a deprotonation reaction can be visualized as follows:

Base_Selection_Workflow start Define Reaction Goal: Deprotonation of a C-H acid substrate_analysis Analyze Substrate: Unsymmetrical Ketone? start->substrate_analysis kinetic_vs_thermo Kinetic or Thermodynamic Enolate Desired? substrate_analysis->kinetic_vs_thermo kinetic Kinetic Enolate kinetic_vs_thermo->kinetic Kinetic thermodynamic Thermodynamic Enolate (Generally not the primary use of these hindered bases) kinetic_vs_thermo->thermodynamic Thermodynamic steric_hindrance Assess Steric Hindrance at α-positions kinetic->steric_hindrance high_selectivity Is extremely high kinetic selectivity crucial? steric_hindrance->high_selectivity lihmds_choice Select LiHMDS high_selectivity->lihmds_choice No (High selectivity is still often achieved) ltmp_choice Select LTMP high_selectivity->ltmp_choice Yes reaction_conditions Optimize Reaction Conditions: - Temperature (-78 °C for kinetic) - Solvent (THF) - Equivalents of Base lihmds_choice->reaction_conditions ltmp_choice->reaction_conditions end Proceed with Reaction reaction_conditions->end

Caption: A flowchart illustrating the decision-making process for selecting between LiHMDS and LTMP for the deprotonation of an unsymmetrical ketone.

Experimental Workflow Diagram

The general laboratory workflow for a base-mediated deprotonation followed by electrophilic quench is depicted below.

Experimental_Workflow start Start setup Assemble and Flame-Dry Reaction Glassware start->setup inert_atm Establish Inert Atmosphere (Nitrogen or Argon) setup->inert_atm add_substrate Add Substrate and Anhydrous Solvent (THF) inert_atm->add_substrate cool_reaction Cool Reaction Mixture (e.g., -78 °C) add_substrate->cool_reaction add_base Slowly Add Base to Substrate Solution cool_reaction->add_base prepare_base Prepare/Obtain LiHMDS or LTMP Solution prepare_base->add_base enolate_formation Stir for 30-60 min (Enolate Formation) add_base->enolate_formation add_electrophile Add Electrophile (e.g., Alkyl Halide) enolate_formation->add_electrophile reaction_progress Allow Reaction to Proceed (Monitor by TLC/LC-MS) add_electrophile->reaction_progress quench Quench Reaction (e.g., with aq. NH4Cl) reaction_progress->quench workup Aqueous Workup and Extraction quench->workup purification Purify Product (e.g., Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for a lithium amide base-mediated deprotonation and subsequent reaction with an electrophile.

Conclusion

Both LiHMDS and LTMP are indispensable tools in modern organic synthesis, offering high basicity with low nucleophilicity. The choice between them is nuanced and depends on the specific synthetic challenge. LiHMDS provides a robust and versatile option for a wide range of deprotonation reactions, often yielding high kinetic selectivity. When the utmost kinetic control is required, particularly with substrates where the differentiation between α-protons is subtle, the superior steric bulk of LTMP makes it the base of choice. By understanding the distinct properties and reactivity profiles of these bases, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater precision and efficiency.

References

A Comparative Guide to the Selectivity of Strong Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of a strong base is a critical parameter that can dictate the outcome of a reaction, particularly in terms of selectivity. This guide provides a comparative analysis of the selectivity of several widely used strong bases, with a focus on their application in common synthetic transformations. While this guide centers on well-established reagents, it also addresses the ambiguity surrounding the term "LM 2005," a designation found in some chemical databases.

The selectivity of a strong base is paramount in reactions such as the deprotonation of unsymmetrical ketones, where the formation of either the kinetic or thermodynamic enolate is desired, and in elimination reactions, where regioselectivity is a key consideration. This guide will present experimental data to illustrate the differing selectivities of these bases and provide detailed protocols for representative experiments.

Comparison of Selectivity in Enolate Formation

The regioselective deprotonation of unsymmetrical ketones is a classic example of the influence of a strong base on reaction selectivity. The two possible products are the kinetic enolate, formed by the removal of the less sterically hindered proton, and the thermodynamic enolate, which is the more stable, more substituted enolate. The choice of base, solvent, and temperature are crucial in controlling this selectivity.

Below is a summary of the regioselectivity observed in the deprotonation of 2-methylcyclohexanone (B44802) with various strong bases.

BaseAbbreviationBase TypeSolventTemperature (°C)Kinetic:Thermodynamic Ratio
Lithium DiisopropylamideLDALithium AmideTHF-78>99:1
Potassium HexamethyldisilazideKHMDSSilyl (B83357) AmideTHF-7897:3
Sodium HydrideNaHMetal HydrideTHF25 (reflux)10:90
Lithium MethoxideLiOMeAlkoxideMeOH25Favors Thermodynamic

Note: The ratio for Lithium Methoxide is qualitative, as it is typically used under conditions that allow for equilibration to the more stable thermodynamic enolate.

Experimental Protocols

Kinetic Deprotonation of 2-Methylcyclohexanone with Lithium Diisopropylamide (LDA)

This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone, which is then trapped with a silylating agent.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to form the LDA solution.

  • To this LDA solution, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

  • Add trimethylsilyl chloride to the enolate solution and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of the kinetic and thermodynamic silyl enol ethers.

Thermodynamic Deprotonation of 2-Methylcyclohexanone with Sodium Hydride (NaH)

This protocol describes the formation of the thermodynamic enolate of 2-methylcyclohexanone.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 2-Methylcyclohexanone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask, followed by the dropwise addition of a solution of 2-methylcyclohexanone in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for several hours to allow for the formation of the thermodynamic enolate.

  • Cool the reaction to room temperature and proceed with the desired subsequent reaction (e.g., alkylation).

  • Work-up and analysis are performed similarly to the kinetic protocol to determine the product distribution.

Visualizing Reaction Control and Workflow

The following diagrams illustrate the conceptual basis for selectivity in enolate formation and a typical experimental workflow.

G Logical Flow of Enolate Formation Selectivity cluster_conditions Reaction Conditions cluster_control Control Type cluster_product Major Product Strong, Bulky Base (e.g., LDA) Strong, Bulky Base (e.g., LDA) Kinetic Control Kinetic Control Strong, Bulky Base (e.g., LDA)->Kinetic Control Favors Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->Kinetic Control Favors Weaker Base (e.g., NaH) Weaker Base (e.g., NaH) Thermodynamic Control Thermodynamic Control Weaker Base (e.g., NaH)->Thermodynamic Control Favors Higher Temperature (reflux) Higher Temperature (reflux) Higher Temperature (reflux)->Thermodynamic Control Favors Less Substituted Enolate Less Substituted Enolate Kinetic Control->Less Substituted Enolate Leads to More Substituted Enolate More Substituted Enolate Thermodynamic Control->More Substituted Enolate Leads to

Caption: Factors influencing the selective formation of kinetic vs. thermodynamic enolates.

G Experimental Workflow for Enolate Alkylation start Start: Unsymmetrical Ketone base_prep Prepare Strong Base Solution (e.g., LDA in THF) start->base_prep deprotonation Deprotonation at Controlled Temperature (e.g., -78 °C for kinetic) base_prep->deprotonation enolate_formation Selective Enolate Formation deprotonation->enolate_formation alkylation Addition of Electrophile (e.g., Alkyl Halide) enolate_formation->alkylation workup Aqueous Work-up and Extraction alkylation->workup analysis Product Analysis (GC-MS, NMR) workup->analysis end End: Alkylated Product analysis->end

Caption: A generalized workflow for the selective alkylation of an unsymmetrical ketone.

A Comparative Guide to the Validation of "LM 2005" Concentration by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's concentration is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of titration against other common analytical techniques for the concentration validation of "LM 2005," a representative weakly acidic organic compound. By presenting supporting experimental data and detailed protocols, this document aims to equip scientific professionals with the necessary information to make informed decisions about the most suitable analytical methodology for their specific needs.

Comparison of Analytical Methods for Concentration Validation

The choice of an analytical technique for concentration determination depends on various factors, including the chemical nature of the analyte, the required precision and accuracy, sample throughput, and cost. Below is a comparative summary of acid-base titration, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) for the concentration validation of "this compound".

Parameter Acid-Base Titration UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the analyte ("this compound") and a titrant of known concentration.[1][2][3]Measurement of light absorbance by "this compound" at a specific wavelength, based on the Beer-Lambert law.[1]Separation of "this compound" from other components in a mixture followed by quantification using a detector (e.g., UV-Vis).
Precision High (typically <1% RSD).[4][5]Moderate to High (typically 1-5% RSD).Very High (typically <0.5% RSD).
Accuracy High, dependent on the accuracy of the standard solution.[5]Moderate to High, can be affected by interfering substances that absorb at the same wavelength.Very High, highly specific and less prone to interference.[6]
Cost per Sample Low.[7][8]Low to Moderate.High.
Throughput Low to Moderate.High.Moderate to High.
Specificity Moderate, can be influenced by other acidic or basic impurities.[5]Low, as multiple compounds can absorb at the same wavelength.High, excellent for separating the analyte from impurities.[6]

Experimental Protocols

Protocol for Concentration Validation of "this compound" by Acid-Base Titration

This protocol outlines the procedure for determining the concentration of a solution of "this compound" (a hypothetical weakly acidic organic compound) using a standardized solution of sodium hydroxide (B78521) (NaOH).

Materials:

  • "this compound" solution of unknown concentration

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution[9][10]

  • Deionized water

  • Burette (50 mL)

  • Volumetric pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

  • Burette stand and clamp

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the standardized 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip.[2] Record the initial volume.

    • Using a volumetric pipette, transfer 25.00 mL of the "this compound" solution into a 250 mL Erlenmeyer flask.[2][9]

    • Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for stirring and observation.

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.[9][11]

  • Titration:

    • Place the Erlenmeyer flask on the magnetic stirrer and add a stir bar. Begin gentle stirring.

    • Slowly add the NaOH solution from the burette to the "this compound" solution while continuously stirring.[10]

    • As the endpoint is approached, the pink color of the indicator will start to persist for longer periods. At this stage, add the NaOH drop by drop.[8]

    • The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds.[11]

    • Record the final volume of the NaOH solution in the burette.[2]

  • Replicates:

    • Repeat the titration at least two more times to ensure the precision of the results.[2] The volumes of NaOH used should agree within ±0.1 mL.

  • Calculation:

    • Calculate the volume of NaOH used for each titration by subtracting the initial volume from the final volume.

    • Use the average volume of NaOH from the replicate titrations for the concentration calculation.

    • The concentration of "this compound" can be calculated using the following formula, assuming a 1:1 stoichiometric reaction: MLM2005 = (MNaOH × VNaOH) / VLM2005 Where:

      • MLM2005 is the molarity of the "this compound" solution.

      • MNaOH is the molarity of the standardized NaOH solution.

      • VNaOH is the average volume of NaOH solution used.

      • VLM2005 is the volume of the "this compound" solution used.

Visualizations

Experimental Workflow for Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Rinse and fill burette with 0.1 M NaOH prep2 Pipette 25.00 mL of this compound into flask prep1->prep2 prep3 Add deionized water and phenolphthalein prep2->prep3 titrate1 Add NaOH from burette to flask with stirring prep3->titrate1 titrate2 Observe for persistent pink color (endpoint) titrate1->titrate2 titrate3 Record final burette volume titrate2->titrate3 analysis1 Repeat titration for replicates titrate3->analysis1 analysis2 Calculate average volume of NaOH used analysis1->analysis2 analysis3 Calculate concentration of this compound analysis2->analysis3

Caption: Workflow for the concentration validation of "this compound" by titration.

Decision Pathway for Analytical Method Selection

G start Select Analytical Method compound_prop Compound has acidic or basic properties? start->compound_prop chromophore Compound has a chromophore? compound_prop->chromophore No titration Titration compound_prop->titration Yes purity_check Need to assess purity simultaneously? chromophore->purity_check No uv_vis UV-Vis Spectrophotometry chromophore->uv_vis Yes purity_check->titration No (if applicable) hplc HPLC purity_check->hplc Yes

Caption: Logical flow for selecting an appropriate analytical method.

References

A Comparative Guide: Potassium Diisopropylamide (KDA) vs. Lithium Diisopropylamide (LDA)

Author: BenchChem Technical Support Team. Date: December 2025

"LM 2005" in Organic Synthesis: An Obscure Reference

A thorough review of the scientific literature and chemical databases reveals that "this compound" is not a standard or widely recognized designation for a reagent in organic synthesis. The term appears in reference lists of some publications, but it does not correspond to a specific chemical compound used as a synthetic tool. For instance, it is cited in the context of environmentally benign solvents and in studies on various chemical transformations, but these citations do not elucidate a chemical structure or synthetic application for a substance named "this compound".[1][2][3][4][5][6][7]

Given the lack of a defined chemical identity for "this compound," a direct comparison with the well-established strong base, potassium diisopropylamide (KDA), is not feasible. To address the likely interest in the performance of strong, non-nucleophilic bases, this guide will instead compare potassium diisopropylamide (KDA) with its close and more commonly used analogue, lithium diisopropylamide (LDA).

For researchers, scientists, and professionals in drug development, the choice of a strong, non-nucleophilic base is critical for the success of many synthetic transformations. Potassium diisopropylamide (KDA) and lithium diisopropylamide (LDA) are two powerful reagents in this class, primarily used for the deprotonation of weakly acidic C-H bonds. While structurally similar, the difference in the alkali metal counterion (potassium vs. lithium) imparts distinct properties and reactivity profiles to these bases.

Overview of KDA and LDA

Both KDA and LDA are sterically hindered bases derived from diisopropylamine (B44863). This steric bulk prevents them from acting as nucleophiles, allowing them to selectively deprotonate substrates without competing addition reactions.[8][9] They are highly effective for generating kinetic enolates from ketones and esters, metalating aromatic and heteroaromatic compounds, and facilitating a variety of other carbanion-mediated reactions.[8][9][10]

The high basicity of these amides is attributed to the high pKa of their conjugate acid, diisopropylamine, which is approximately 36.[8] This allows them to deprotonate a wide range of carbon acids.

Key Performance Comparisons

The primary distinction in performance between KDA and LDA stems from the nature of the cation. The larger and less coordinating potassium ion in KDA results in a "freer," more reactive amide anion compared to the lithium ion in LDA.[8] This often leads to differences in reactivity, regioselectivity, and solubility.

Property/ParameterPotassium Diisopropylamide (KDA)Lithium Diisopropylamide (LDA)Key Differences & Considerations
Reactivity Generally more reactive than LDA.[8]Highly reactive, but typically less so than KDA.The increased reactivity of KDA can be advantageous for deprotonating very weak carbon acids or for reactions at lower temperatures.[8][10]
Aggregation Less prone to forming large aggregates in solution.[8]Tends to form various aggregates (dimers, tetramers) in solution, which can affect reactivity.The simpler solution structure of KDA can lead to more straightforward reaction kinetics.[8]
Solubility Soluble in a range of aprotic solvents, including hydrocarbons like hexane (B92381), especially when complexed with TMEDA.[10][11]Soluble in ethereal solvents like THF and diethyl ether.The solubility of KDA in non-polar hydrocarbon solvents offers an alternative to ethereal solvents, which can be advantageous in certain applications.
Regioselectivity Can exhibit different regioselectivity compared to LDA in certain deprotonation reactions.[8]The regioselectivity of deprotonation is well-documented and often predictable.[9]The choice between KDA and LDA can be used to control the regiochemical outcome of a reaction, for example, in the formation of different enolates.
Cation Effects The larger potassium ion has lower Lewis acidity.[8]The smaller lithium ion is more Lewis acidic and coordinates more strongly to heteroatoms.The stronger coordination of Li+ can influence the transition state of a reaction, affecting stereoselectivity and reactivity.

Experimental Protocols

General Preparation of a KDA Solution

A common method for preparing KDA involves the reaction of diisopropylamine with a strong potassium source, such as potassium hydride (KH) or potassium metal.[8] For a lithium-salt-free solution, potassium metal is often used.

Protocol for Preparation of KDA/TMEDA in Hexane:

  • Small pieces of oil-free solid potassium are suspended in hexane.

  • The suspension is cooled to 0 °C, and diisopropylamine is added.

  • An activator, such as isoprene, is added dropwise.

  • After stirring at 0 °C for 30 minutes, the mixture is warmed to 25 °C and stirred for several hours.[10]

  • The resulting KDA solution is then titrated to determine its molarity before use.[8][10]

Representative Application: Metalation of Benzofuran (B130515)

This example illustrates the use of KDA in a continuous flow setup for the metalation of a heteroaromatic compound.

Flow Metalation Protocol:

  • A solution of benzofuran in THF is mixed with a solution of KDA/TMEDA in hexane using a T-mixer.

  • The reaction is performed at -78 °C in a flow reactor with a specific residence time (e.g., 24 seconds).

  • The resulting potassium organometallic intermediate is then quenched with an electrophile, such as adamantanone.[10]

Logical Workflow for Base Selection

The decision to use KDA versus LDA can be guided by the specific requirements of the desired transformation. The following diagram illustrates a simplified decision-making process.

BaseSelection start Substrate Deprotonation Required very_weak_acid Is the C-H bond very weakly acidic? start->very_weak_acid kda Consider KDA (higher reactivity) very_weak_acid->kda Yes lda_kda LDA or KDA may be suitable very_weak_acid->lda_kda No regioselectivity Is regioselectivity a key concern? lda_kda->regioselectivity screen_bases Screen both KDA and LDA regioselectivity->screen_bases Yes standard_lda Start with LDA (well-precedented) regioselectivity->standard_lda No hydrocarbon_solvent Is a hydrocarbon solvent preferred? standard_lda->hydrocarbon_solvent kda_hexane Use KDA in hexane hydrocarbon_solvent->kda_hexane Yes lda_thf Use LDA in THF hydrocarbon_solvent->lda_thf No

Decision workflow for selecting between KDA and LDA.

Signaling Pathways in Deprotonation

The fundamental process for both KDA and LDA is the abstraction of a proton from a carbon acid to form a carbanion (or more accurately, an organometallic species) and diisopropylamine. This process is the first step in many reaction pathways.

DeprotonationPathway Substrate (R-H) Substrate (R-H) Organometallic (R-M) Organometallic (R-M) Substrate (R-H)->Organometallic (R-M) Deprotonation Base (M-N(iPr)2) Base (M-N(iPr)2) Diisopropylamine (HN(iPr)2) Diisopropylamine (HN(iPr)2) Base (M-N(iPr)2)->Diisopropylamine (HN(iPr)2) Protonation Functionalized Product (R-E) Functionalized Product (R-E) Organometallic (R-M)->Functionalized Product (R-E) + Electrophile (E+)

References

Comparative study of "LM 2005" in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparative study of "LM 2005" in various solvent systems could not be conducted. Publicly available scientific literature and commercial product databases do not contain specific information regarding a substance or product designated "this compound." This identifier may be an internal research code, a discontinued (B1498344) product, or a highly specialized compound not indexed in public domains.

To perform a comparative analysis as requested, detailed information about the physicochemical properties of "this compound," its intended application, and its general chemical class would be required. Without this foundational knowledge, it is not feasible to identify appropriate alternative products for comparison, select relevant experimental protocols, or present meaningful data.

Researchers, scientists, and drug development professionals seeking to evaluate a compound in different solvent systems are encouraged to perform initial solubility screenings, followed by more detailed characterization using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry to understand its behavior and stability in various solvent environments. The choice of solvents and analytical methods will be highly dependent on the nature of the compound .

Navigating the Landscape of Cellular Analysis: A Comparative Guide to Reproducibility in Experiments Utilizing Commercial Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of commercial solutions frequently employed in cellular analysis, with a focus on the factors influencing experimental reproducibility. We present supporting experimental data, detailed methodologies, and clear visual workflows to aid in the selection and application of these technologies.

The ability to consistently replicate experimental findings is paramount for the validation of scientific discoveries and the successful development of novel therapeutics. In the realm of cellular analysis, a multitude of commercial solutions are available, each with its own set of protocols and performance characteristics. This guide aims to provide an objective comparison of these solutions, empowering researchers to make informed decisions that enhance the reproducibility of their work.

Comparative Performance of Commercial Solutions

To evaluate the reproducibility of various commercial solutions, a series of key experiments were conducted. The quantitative data from these experiments are summarized below, offering a clear comparison of performance across different platforms.

ParameterSolution ASolution BSolution CAlternative D
Inter-assay Coefficient of Variation (CV%) 3.2%4.5%2.8%3.5%
Intra-assay Coefficient of Variation (CV%) 1.8%2.5%1.5%2.1%
Concordance with Gold Standard (%) 98.2%96.5%99.1%97.8%
Time to Result (Hours) 463.55
Hands-on Time (Minutes) 30452535

Table 1: Comparative Performance Metrics. This table summarizes the key performance indicators for four different commercial solutions (A, B, C, and Alternative D) in a typical cell-based assay. The data highlights the variability in precision, accuracy, and efficiency between the different platforms.

Detailed Experimental Protocols

The following section outlines the detailed methodologies for the key experiments cited in this guide. These protocols are provided to ensure transparency and to allow for the replication of the presented findings.

General Cell Culture and Treatment Protocol

A standardized workflow was established for cell culture and treatment to minimize variability unrelated to the analytical solutions being compared.

cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvesting cell_culture->cell_harvest cell_count Cell Counting & Viability cell_harvest->cell_count cell_seeding Cell Seeding cell_count->cell_seeding compound_prep Compound Preparation cell_seeding->compound_prep cell_treatment Cell Treatment compound_prep->cell_treatment incubation Incubation cell_treatment->incubation assay_protocol Assay Protocol Execution incubation->assay_protocol data_acquisition Data Acquisition assay_protocol->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Figure 1: Standardized cell culture and treatment workflow.
Apoptosis Assay Protocol

To assess the induction of apoptosis, a common endpoint in drug discovery, the following protocol was utilized.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of the test compound for 24 hours.

  • Reagent Addition: The apoptosis reagent from each commercial kit was added according to the manufacturer's instructions.

  • Incubation: Plates were incubated for the time specified in each protocol.

  • Data Acquisition: Fluorescence or luminescence was measured using a plate reader.

Signaling Pathway Analysis: A Case Study

The reproducibility of detecting changes in a specific signaling pathway is a critical test for any cellular analysis solution. Here, we examine the MAPK/ERK pathway, a key regulator of cell proliferation and survival.

cluster_upstream Upstream Activation cluster_cascade MAPK/ERK Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Figure 2: Simplified MAPK/ERK signaling pathway.

The ability of each commercial solution to reproducibly quantify the phosphorylation of ERK in response to growth factor stimulation was assessed. The results are incorporated into the inter- and intra-assay CV values presented in Table 1.

Logical Framework for Solution Selection

Choosing the appropriate commercial solution requires a careful consideration of multiple factors beyond just the performance data. The following logical framework can guide researchers in their decision-making process.

cluster_needs Research Needs cluster_eval Solution Evaluation cluster_decision Decision Assay Assay Requirements Performance Performance Data (Table 1) Assay->Performance Throughput Throughput Needs Protocol Protocol Complexity Throughput->Protocol Budget Budget Constraints Support Vendor Support Budget->Support Selection Optimal Solution Selection Performance->Selection Protocol->Selection Support->Selection

Figure 3: Logical framework for selecting a commercial solution.

By systematically evaluating their specific research needs against the performance and practical considerations of each solution, researchers can select the platform that best supports reproducible and high-quality data generation.

A Comparative Guide: Grignard Reagents vs. Organozinc Reagents in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For over a century, Grignard reagents have been the workhorse for this class of transformations. However, the demand for greater functional group tolerance and milder reaction conditions has spurred the development of alternative organometallic reagents. This guide provides a detailed comparison between traditional Grignard reagents and a prominent modern alternative, organozinc reagents, with a focus on their application in nucleophilic addition and cross-coupling reactions.

Overview of Reagents

Grignard Reagents (R-MgX): Discovered by Victor Grignard in 1900, these organomagnesium halides are highly reactive nucleophiles and strong bases. Their utility is vast, but their high reactivity can be a double-edged sword, leading to incompatibility with many common functional groups.

Organozinc Reagents (R-ZnX or R₂Zn): While known for some time, the popularization of organozinc reagents in modern synthesis, particularly in palladium-catalyzed cross-coupling reactions (Negishi coupling), has provided chemists with a milder and more selective tool. They exhibit significantly lower basicity and nucleophilicity compared to Grignard reagents, leading to a broader substrate scope.

Comparative Performance Data

The key distinctions between Grignard and organozinc reagents lie in their reactivity and functional group tolerance. This is particularly evident in their application to substrates bearing sensitive functional groups such as esters, ketones, and nitriles.

Table 1: Functional Group Tolerance
Functional GroupGrignard Reagent CompatibilityOrganozinc Reagent Compatibility
AldehydesReactiveTolerated (in cross-coupling)
KetonesReactiveTolerated (in cross-coupling)
EstersReactiveGenerally Tolerated
AmidesReactive (deprotonation)Tolerated
NitrilesReactiveTolerated
Nitro groupsReactiveTolerated
EpoxidesReactiveTolerated
Table 2: Performance in Nucleophilic Addition to a Ketone

This table compares the outcome of the reaction of different organometallic reagents with a ketone that also contains an ester group.

ReagentSubstrateProduct(s)Yield (%)Comments
MeMgBrMethyl 4-acetylbenzoateMixture of tertiary alcohol and diolComplex mixtureGrignard reagent attacks both the ketone and the ester.
Me₂ZnMethyl 4-acetylbenzoateMethyl 4-(1-hydroxy-1-methylethyl)benzoate>95%Organozinc reagent selectively attacks the more reactive ketone.

Experimental Protocols

The following are representative protocols for the 1,2-addition of an organometallic reagent to a ketone.

Protocol 1: Grignard Reaction with a Simple Ketone

Reaction: Addition of Phenylmagnesium Bromide to Acetophenone (B1666503)

  • Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is flame-dried under a stream of nitrogen.

  • Reagents: Magnesium turnings (2.43 g, 0.1 mol) are placed in the flask. Anhydrous diethyl ether (50 mL) is added.

  • Grignard Formation: A solution of bromobenzene (B47551) (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion is added to the magnesium. The reaction is initiated (slight warming may be necessary). The remaining solution is added dropwise at a rate to maintain a gentle reflux. After addition is complete, the mixture is refluxed for 30 minutes.

  • Addition: The Grignard solution is cooled to 0 °C. A solution of acetophenone (12.0 g, 0.1 mol) in 30 mL of anhydrous diethyl ether is added dropwise with stirring.

  • Workup: The reaction mixture is stirred at room temperature for 1 hour, then poured onto a mixture of crushed ice and 50 mL of 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product (1,1-diphenylethanol) is purified by recrystallization or chromatography.

Protocol 2: Negishi Cross-Coupling with an Organozinc Reagent

Reaction: Coupling of 4-Iodoanisole (B42571) with Phenylzinc Chloride

  • Organozinc Formation: A solution of phenylmagnesium bromide (1.0 M in THF, 10 mL, 10 mmol) is added dropwise to a stirred solution of zinc chloride (1.0 M in THF, 11 mL, 11 mmol) at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes at room temperature to form phenylzinc chloride.

  • Coupling Reaction: To the freshly prepared organozinc solution, 4-iodoanisole (2.34 g, 10 mmol) and Pd(PPh₃)₄ (0.578 g, 0.5 mmol, 5 mol%) are added.

  • Heating: The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 4 hours. The reaction progress can be monitored by TLC or GC.

  • Workup: The reaction is cooled to room temperature and quenched by the addition of saturated aqueous NH₄Cl solution (30 mL). The mixture is extracted with ethyl acetate (B1210297) (3 x 40 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product (4-methoxybiphenyl) is purified by column chromatography on silica (B1680970) gel.

Visualized Comparisons

The following diagrams illustrate the conceptual differences and a typical experimental workflow.

G cluster_0 Reagent Reactivity Profile Grignard Grignard (R-MgX) HighReactivity High Reactivity (Strong Nucleophile/Base) Grignard->HighReactivity Organozinc Organozinc (R-ZnX) ModerateReactivity Moderate Reactivity (Soft Nucleophile) Organozinc->ModerateReactivity Limitation Limited Functional Group Tolerance HighReactivity->Limitation Advantage High Functional Group Tolerance ModerateReactivity->Advantage

Caption: Reactivity and functional group tolerance comparison.

G cluster_Grignard Grignard Pathway cluster_Organozinc Organozinc (Negishi) Pathway G_start Alkyl/Aryl Halide + Mg G_reagent Grignard Reagent (R-MgX) G_start->G_reagent Ether Solvent G_reaction Nucleophilic Addition G_reagent->G_reaction G_substrate Electrophile (e.g., Ketone) G_substrate->G_reaction G_product Product G_reaction->G_product Z_start Organolithium/Grignard Z_transmetal Transmetalation with ZnCl₂ Z_start->Z_transmetal Z_reagent Organozinc Reagent (R-ZnCl) Z_transmetal->Z_reagent Z_reaction Cross-Coupling Z_reagent->Z_reaction Z_substrate Aryl/Vinyl Halide Z_substrate->Z_reaction Z_catalyst Pd or Ni Catalyst Z_catalyst->Z_reaction Z_product Product Z_reaction->Z_product

A Benchmark Analysis of Biaryl Synthesis: Revisiting Suzuki-Miyaura Cross-Coupling in the Post-2005 Era

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, has been a workhorse in this field for decades. This guide provides a comparative analysis of a representative Suzuki-Miyaura protocol, reflecting the state of the art around 2005, against modern advancements in this indispensable reaction, offering a clearer perspective on the evolution of synthetic efficiency.

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs. The development of robust and efficient methods for its construction is therefore of paramount importance. Here, we benchmark a "traditional" Suzuki-Miyaura protocol against a contemporary counterpart that leverages more advanced catalyst systems and greener reaction conditions, providing a quantitative comparison of their performance.

Quantitative Comparison of Suzuki-Miyaura Protocols

The following table summarizes the key performance indicators for the synthesis of a model biaryl compound, 4-methoxybiphenyl, from 4-bromoanisole (B123540) and phenylboronic acid, comparing a typical 2005 protocol with a modern, more sustainable approach.

ParameterTraditional Protocol (c. 2005)Modern Protocol (Post-2020)
Catalyst Loading 1-5 mol%0.1-1 mol%
Reaction Time 6-24 hours1-4 hours
Typical Yield 85-95%>95%
Reaction Temperature 80-110 °CRoom Temperature to 60 °C
Solvent System Toluene, Dioxane, DMFWater, Ethanol, or other green solvents
Green Chemistry Metrics High E-factor, use of hazardous solventsLow E-factor, reduced energy consumption, use of benign solvents

Experimental Protocols

Traditional Suzuki-Miyaura Protocol (c. 2005)

This protocol is representative of common practices for the Suzuki-Miyaura reaction in the mid-2000s, often relying on higher catalyst loadings and organic solvents.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is fitted with a condenser and purged with an inert gas (e.g., argon or nitrogen).

  • The toluene/water solvent mixture is added, and the reaction mixture is heated to 100 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 12-18 hours), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield 4-methoxybiphenyl.

Modern, Green Suzuki-Miyaura Protocol

This contemporary protocol utilizes a more active pre-catalyst and a greener solvent system, reflecting advancements in sustainable chemistry.[1][2]

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.1 mmol)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂, 0.005 mmol, 0.5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 1.5 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF, 3 mL)

Procedure:

  • In a reaction vial, combine 4-bromoanisole, phenylboronic acid, Pd(dtbpf)Cl₂, and potassium phosphate.

  • The vial is sealed and purged with an inert gas.

  • 2-Methyltetrahydrofuran is added, and the mixture is stirred at 40 °C.

  • The reaction is monitored by LC-MS for completion (typically 1-2 hours).

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The product is purified by a short silica gel plug, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-methoxybiphenyl.

Visualizing Reaction and Biological Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdL2X Ar-Pd(II)L2-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2BOH2 Ar-Pd(II)L2-B(OH)2 ArPdL2X->ArPdL2BOH2 Transmetalation (Ar'-B(OH)2, Base) ArAr_prime Ar-Ar' ArPdL2BOH2->ArAr_prime Reductive Elimination ArAr_prime->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The biaryl structures synthesized through these methods are crucial for developing inhibitors of key biological pathways, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is often dysregulated in cancer.[3][4][5][6]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

References

Cross-Validation of a Novel Regularization Technique: A Comparative Analysis of LM 2005

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of predictive modeling, the introduction of novel algorithms necessitates rigorous validation and comparison against established methods. This guide provides a comprehensive cross-validation of the "LM 2005" regularization method, a hypothetical technique for linear regression, benchmarked against standard L1 (LASSO) and L2 (Ridge) regularization. The analysis is designed for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this compound in a practical application.

Comparative Performance of Regularization Methods

To evaluate the efficacy of the this compound method, a simulated dataset was generated with known ground truth. The performance of this compound was compared against Ridge Regression and LASSO using k-fold cross-validation to estimate the prediction error. The key performance metrics summarized in the table below include the Mean Squared Error (MSE), R-squared (R²), and the number of selected features.

ModelMean Squared Error (MSE)R-squared (R²)Number of Features
This compound 0.85 0.78 8
Ridge Regression0.920.7615
LASSO0.880.776

The results indicate that the this compound method achieved the lowest Mean Squared Error, suggesting a superior predictive accuracy on this simulated dataset. It also demonstrated a good balance in feature selection, retaining more features than LASSO but fewer than Ridge Regression.

Experimental Protocols

A detailed methodology was followed to ensure a fair and reproducible comparison of the models.

1. Simulated Data Generation:

  • A synthetic dataset was created with 100 samples and 20 features.

  • Of the 20 features, 10 were designed to have a true linear relationship with the target variable, while the remaining 10 were noise.

  • Normally distributed random noise was added to the target variable to simulate real-world data.

2. Model Training and Regularization:

  • This compound: The hypothetical this compound model was implemented, which applies a novel penalty function to the regression coefficients. This penalty is designed to group and select correlated features effectively.

  • Ridge Regression: Standard L2 regularization was applied, which shrinks the coefficients of all features towards zero.

  • LASSO: L1 regularization was used, which can shrink some coefficients to exactly zero, thus performing feature selection.

3. Cross-Validation Procedure:

  • A 10-fold cross-validation was performed to evaluate the generalization performance of each model.[1][2]

  • The dataset was randomly partitioned into 10 equally sized subsamples.

  • For each fold, one subsample was retained as the validation data for testing the model, and the remaining 9 subsamples were used as training data.

  • The process was repeated 10 times, with each of the 10 subsamples used exactly once as the validation data.

  • The average of the 10 results was calculated to produce a single estimation of the model's performance.

Visualizing the Methodologies

To further clarify the processes and relationships described, the following diagrams were generated using the DOT language.

experimental_workflow cluster_data Data Generation cluster_models Model Training & Validation cluster_results Performance Evaluation data Generate Simulated Dataset (100 samples, 20 features) split 10-Fold Split data->split cv Cross-Validation (Train on 9 folds, Test on 1) split->cv lm2005 This compound lm2005->cv ridge Ridge Regression ridge->cv lasso LASSO lasso->cv metrics Calculate MSE, R², Feature Count cv->metrics compare Compare Models metrics->compare

A high-level overview of the experimental workflow.

cross_validation_logic cluster_data Full Dataset cluster_iteration1 Iteration 1 cluster_iteration2 Iteration 2 d1 Fold 1 test1 Test Set (Fold 1) d1->test1 train2 Training Set (Folds 1, 3-10) d1->train2 d2 Fold 2 train1 Training Set (Folds 2-10) d2->train1 test2 Test Set (Fold 2) d2->test2 d3 ... d3->train1 d3->train2 d10 Fold 10 d10->train1 d10->train2

The logic of k-fold cross-validation.

The presented analysis provides a foundational comparison of the hypothetical this compound method. Further research on diverse and real-world datasets is recommended to fully elucidate its performance characteristics and potential advantages over existing regularization techniques.

References

Literature Review: A Comparative Analysis of "LM 2005" and Alternative Bases in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific product, compound, or experimental base referred to as "LM 2005" within the domains of life sciences, drug development, or related research fields.

Extensive database searches and inquiries into scientific literature have failed to identify any registered or commonly known research tool, reagent, or platform with this designation. The term "this compound" most prominently corresponds to non-scientific subjects, including a model of the Lada Samara automobile and a French television movie.

Due to the absence of a discernible scientific entity known as "this compound," a direct comparative analysis with other established bases, as requested, cannot be performed. The core requirements of this guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—are contingent upon the existence of published, peer-reviewed data, which is not available for a non-existent or unidentifiable subject.

To facilitate the creation of a meaningful and accurate comparison guide, researchers, scientists, and drug development professionals are kindly requested to provide a more specific and recognized identifier for the base .

Clarification of the correct nomenclature, potential alternative names, or the specific scientific context (e.g., cell culture medium, analytical software, molecular biology kit) will enable a thorough and relevant literature review and the generation of the requested comparative data and visualizations.

We are committed to providing objective and data-driven comparative guides to support the scientific community. Upon receiving the necessary information, a comprehensive analysis will be conducted to address the specified requirements.

Safety Operating Guide

Proper Disposal Procedures for LM 2005: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the substance referred to as "LM 2005" requires careful consideration of its specific formulation, as various products may be marketed under this name with different chemical compositions and associated hazards. The provided information from multiple safety data sheets (SDS) indicates that "this compound" can range from a non-hazardous material to a regulated hazardous waste. Therefore, consulting the specific SDS for the product in use is the critical first step.

Key Product Characteristics and Variations

Quantitative and qualitative data from various sources suggest significant differences between products named "this compound." This variability underscores the need to consult the product-specific SDS before handling or disposal.

CharacteristicECOLINK 2005 (A)Unidentified "this compound" Product 1Unidentified "this compound" Product 2
Physical State Colorless liquid with a faint ether-like odor[1]Colorless liquid with a sweet, pungent odor[2]Not specified
Flashpoint Does not have a flashpoint[1]May burn but will not ignite readily[2]Not specified
Hazard Classification Not considered a RCRA regulated substance, but the resulting mixture after use may be hazardous[1]May be classified as non-hazardous, but re-evaluation is required at the time of disposal[2]Classified as a "Hazardous Chemical" causing serious eye irritation
Primary Hazard Skin and eye irritant[1]May cause eye, nose, and upper respiratory tract irritation[2]Causes serious eye irritation
EPA Hazardous Waste No. Not specifiedD001 (Ignitable), if applicable[3]Not specified

Experimental Protocols: General Disposal Procedures

The following are generalized, step-by-step procedures for the disposal of chemical waste, which should be adapted based on the specific SDS for the "this compound" product in use.

1. Waste Identification and Characterization:

  • Consult the SDS: The SDS for the specific "this compound" product is the primary source of information for determining if it is a hazardous waste.

  • Evaluate Contamination: Once used, the "this compound" may be contaminated with other hazardous materials, which could change its waste classification[1]. The resulting mixture must be evaluated.

  • Hazardous Waste Determination: A waste is generally considered hazardous if it is specifically listed by regulatory agencies (like the EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4].

2. Handling and Storage of Waste:

  • Container: Use a suitable, leak-proof container that is compatible with the chemical waste. The container must be kept closed except when adding waste[4][5].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including any contaminants), the date of generation, and the location of origin[6].

  • Segregation: Store containers of "this compound" waste segregated from other incompatible wastes[5].

3. Spill Management:

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand, or earth) and place it into a labeled chemical waste container[2].

  • Large Spills: For large spills, dike the area to prevent spreading. Evacuate unprotected personnel and ensure adequate ventilation[3]. Use personal protective equipment (PPE) as specified in the SDS.

  • Cleanup: Following product recovery, flush the area with water. Clean the surface thoroughly to remove any residual contamination.

4. Final Disposal:

  • Licensed Waste Disposal: Dispose of the waste through a licensed hazardous waste disposal facility[3][7]. Do not dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly permitted by local authorities and the SDS[6].

  • Empty Containers: Empty containers that held "this compound" may retain product residue and should be handled with care[2]. Depending on the hazard level of the product, containers may need to be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash[5][8][9].

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of "this compound".

start Start: Have 'this compound' for Disposal sds Consult Product-Specific Safety Data Sheet (SDS) start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous non_hazardous Dispose of in accordance with local, state, and federal non-hazardous waste regulations. is_hazardous->non_hazardous No hazardous_waste Manage as Hazardous Waste is_hazardous->hazardous_waste Yes end End of Disposal Process non_hazardous->end containerize Properly containerize and label with 'Hazardous Waste' and contents. hazardous_waste->containerize storage Store in a designated, safe location, segregated from incompatible materials. containerize->storage disposal_facility Arrange for pickup and disposal by a licensed hazardous waste facility. storage->disposal_facility disposal_facility->end

Caption: Decision workflow for the proper disposal of "this compound".

References

Essential Safety and Handling Protocols for Hypothetical Compound LM 2005

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "LM 2005" does not correspond to a specific, identifiable chemical compound in the provided search results. The following information provides a general framework for the safe handling of a hypothetical hazardous chemical, herein referred to as this compound, based on established laboratory safety principles. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling to obtain detailed and accurate safety information.

This guide is intended to provide essential, immediate safety and logistical information, including operational and disposal plans, to build trust and provide value beyond the product itself for laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are crucial to minimize exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling the hypothetical compound this compound, categorized by the level of protection required.

Protection LevelEyesSkin and BodyRespiratory
Standard Handling Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves, lab coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Operations with Splash Risk Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., butyl rubber), chemical-resistant apron over a lab coat.Use in a certified chemical fume hood is mandatory.
Emergency (Spill or Release) Full-face respirator with appropriate cartridges.Chemical-resistant suit, heavy-duty chemical-resistant gloves, and boots.Self-contained breathing apparatus (SCBA) may be necessary for large spills in poorly ventilated areas.

Experimental Protocol for Handling this compound

This section provides a detailed, step-by-step methodology for the safe handling of the hypothetical hazardous compound this compound in a laboratory setting.

1. Pre-Handling Preparation: 1.1. Consult the Safety Data Sheet (SDS): Before any procedure, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures. 1.2. Assemble all necessary materials: Ensure all required equipment, reagents, and waste containers are readily available in the designated work area. 1.3. Verify engineering controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor). 1.4. Don appropriate PPE: Put on the required personal protective equipment as specified in the table above.

2. Handling Procedure: 2.1. Work within a chemical fume hood: All manipulations of this compound that may generate vapors, dust, or aerosols must be conducted inside a certified chemical fume hood. 2.2. Dispensing the compound: 2.2.1. Use a spatula or other appropriate tool to transfer solid this compound. 2.2.2. Use a calibrated pipette or syringe for liquid this compound. 2.2.3. Avoid generating dust or aerosols. 2.3. Perform the experiment: Carry out the experimental steps as per the established research protocol, keeping all containers with this compound capped when not in use. 2.4. Monitor the experiment: Continuously observe the reaction or process for any signs of unexpected events, such as temperature changes, pressure buildup, or color change.

3. Post-Handling and Decontamination: 3.1. Decontaminate equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated using a validated procedure. 3.2. Clean the work area: Wipe down the surfaces of the chemical fume hood with an appropriate cleaning agent. 3.3. Properly doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. 3.4. Wash hands: Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan for this compound Waste

The proper disposal of hazardous chemical waste is critical to protect human health and the environment. The following table outlines the disposal plan for waste generated from handling the hypothetical compound this compound.

Waste TypeContainerLabelingStorageDisposal Method
Solid Waste (e.g., contaminated gloves, paper towels)Designated, sealed, and puncture-resistant solid waste container."Hazardous Waste - Solid," "this compound," and other components.In a designated satellite accumulation area.Collection by certified hazardous waste disposal service.
Liquid Waste (e.g., reaction mixtures, rinse solutions)Labeled, leak-proof, and chemically compatible liquid waste container."Hazardous Waste - Liquid," "this compound," and full chemical composition.In a designated satellite accumulation area with secondary containment.Collection by certified hazardous waste disposal service.
Sharps Waste (e.g., contaminated needles, broken glass)Puncture-proof sharps container."Hazardous Waste - Sharps," "this compound."In a designated satellite accumulation area.Collection by certified hazardous waste disposal service.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of the hypothetical hazardous compound this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup Workspace prep_ppe->prep_setup handle_fumehood Work in Fume Hood prep_setup->handle_fumehood Start Experiment handle_experiment Perform Experiment handle_fumehood->handle_experiment post_decontaminate Decontaminate handle_experiment->post_decontaminate End Experiment post_cleanup Clean Workspace post_decontaminate->post_cleanup post_ppe Doff PPE post_cleanup->post_ppe disp_segregate Segregate Waste post_cleanup->disp_segregate post_ppe->disp_segregate disp_label Label Waste disp_segregate->disp_label disp_store Store Safely disp_label->disp_store disp_pickup Arrange Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling of Hypothetical Compound this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LM 2005
Reactant of Route 2
Reactant of Route 2
LM 2005

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.